4-Fluoro-2-methylbenzoyl chloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUXJRQQHJREGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397618 | |
| Record name | 4-Fluoro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-43-6 | |
| Record name | 4-Fluoro-2-methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Fluoro-2-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-43-6), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Due to its reactive acyl chloride group and the presence of fluorine, this compound is of significant interest in medicinal chemistry for the development of novel bioactive molecules.[2]
Core Physical and Chemical Properties
This compound is a fluorinated acid chloride.[1] It presents as a clear liquid under standard conditions.[3] Like other lower acyl chlorides, it is expected to be a colorless liquid with a pungent odor, and it reacts with water, indicating it is not soluble and cannot form an aqueous solution.[4]
Quantitative Data Summary
Comprehensive experimental data for this compound is not widely published. The available data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 21900-43-6 | [1][3] |
| Molecular Formula | C₈H₆ClFO | [1][3] |
| Molecular Weight | 172.58 g/mol | [1][3] |
| Physical Appearance | Clear liquid | [3] |
| Density | 1.265 g/cm³ | [5] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Refractive Index | Data not available | |
| Purity | ≥98% (Commercially available) | [3] |
Comparative Data of Isomers and Related Compounds
For context and estimation purposes, the physical properties of closely related isomers and analogs are presented below. These values highlight the expected range for the title compound.
| Compound | CAS Number | Density (g/mL at 25°C) | Boiling Point (°C / mmHg) | Refractive Index (n20/D) |
| 4-Fluoro-3-methylbenzoyl chloride | 455-84-5 | 1.215 | 129-133 / 17 | 1.5320 |
| 2-Fluoro-6-methylbenzoyl chloride | 535961-78-5 | ~1.3 | 204.9 / 760 | Data not available |
| 4-Fluorobenzoyl chloride | 403-43-0 | 1.342 | 82 / 20 | 1.532 |
| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | 189807-21-4 | 1.495 | 157 / 760 | 1.468 |
Experimental Protocols
Synthesis of this compound
The primary route for synthesizing this compound is via the chlorination of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. The most common and effective chlorinating agent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[8][9]
Reaction: 4-fluoro-2-methylbenzoic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)
Detailed Protocol:
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a magnetic stirrer, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts). All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.[10] The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: The flask is charged with 4-fluoro-2-methylbenzoic acid (1.0 equivalent).
-
Addition of Reagent: An excess of thionyl chloride (SOCl₂, typically 2.0-3.0 equivalents) is added to the flask.[10] A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents) can be added to accelerate the reaction.[9]
-
Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred vigorously.[10] The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically run for 2-4 hours.[9]
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess thionyl chloride is carefully removed by distillation under reduced pressure (vacuum).[10]
-
To ensure complete removal, a high-boiling-point inert solvent like toluene may be added and subsequently evaporated under vacuum.[9]
-
-
Purification: The resulting crude this compound, obtained as an oil, is then purified by fractional distillation under high vacuum to yield the final product. The purity can be assessed by GC-MS or NMR spectroscopy.
Logical and Workflow Diagrams
The following diagram illustrates the experimental workflow for the synthesis of this compound from its carboxylic acid precursor.
Caption: Workflow for the synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 21900-43-6,this compound 99 [lookchemicals.com]
- 6. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
- 7. 4-Fluorobenzoyl chloride 98 403-43-0 [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-Fluoro-2-methylbenzoyl chloride (CAS: 21900-43-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzoyl chloride, a key reagent in synthetic chemistry with significant potential in proteomics research and drug development. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its application in peptide labeling.
Core Chemical Identity and Properties
This compound, also known as 4-Fluoro-o-toluoyl chloride, is a halogenated aromatic acyl chloride.[1] Its structure incorporates a fluorine atom and a methyl group on the benzene ring, which can impart unique properties to molecules synthesized from it. The acyl chloride functional group is highly reactive and serves as a versatile handle for introducing the 4-fluoro-2-methylbenzoyl moiety into various molecular scaffolds. This compound is particularly noted for its application as a fluorinated acid chloride in proteomics research.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 21900-43-6 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol [1] |
| Appearance | Clear liquid[2] |
| Purity | ≥98% |
| Density | 1.265 g/cm³[3] |
| Boiling Point | 204.6 °C at 760 mmHg[3] |
| Flash Point | 77.6 °C[3] |
| Synonyms | 4-Fluoro-o-toluoyl chloride, 2-(Chlorocarbonyl)-5-fluorotoluene[1][4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. A common and efficient method involves the use of thionyl chloride (SOCl₂), which converts the carboxylic acid to the more reactive acyl chloride.
Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzoic Acid
This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.[5]
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Dry glassware
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-methylbenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. Anhydrous DCM can be used as a solvent if necessary.
-
Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C).
-
Maintain the reflux for 2-4 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution can be employed).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
The reaction releases hydrogen chloride and sulfur dioxide gases, which should be trapped or neutralized.
References
An In-depth Technical Guide to 4-Fluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-43-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for proteomics research. This document outlines its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a logical workflow for its utilization in synthetic chemistry.
Core Chemical Properties
This compound is a halogenated aromatic acyl chloride. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the fluorine atom and the methyl group on the benzene ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO | [1][2][3][4] |
| Molecular Weight | 172.58 g/mol | [1][2][3][4] |
| CAS Number | 21900-43-6 | [1][4] |
| Appearance | Clear liquid | [2] |
| Synonyms | 4-Fluoro-o-toluoyl chloride, 2-(Chlorocarbonyl)-5-fluorotoluene | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative subsequent amidation reaction. These protocols are based on established chemical principles for the synthesis of acyl chlorides and their derivatives.
Synthesis of this compound from 4-Fluoro-2-methylbenzoic Acid
This protocol details the conversion of 4-fluoro-2-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride, a common and effective method.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Gas trap (for HCl and SO₂ byproducts)
-
Vacuum distillation apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap.
-
Add 4-fluoro-2-methylbenzoic acid (1.0 eq) to the flask.
-
Add anhydrous toluene to the flask to create a slurry.
-
Carefully add an excess of thionyl chloride (approximately 2-3 eq) to the flask.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90°C) with constant stirring.
-
Maintain the reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by taking small aliquots and carefully quenching them with methanol to form the methyl ester, which can then be analyzed by GC-MS or TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.
-
The resulting crude this compound, typically a pale yellow oil, can be purified by vacuum distillation if necessary.
Amidation of this compound with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine to form the corresponding amide.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the flask via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure amide.
Synthetic Workflow Visualization
The following diagram illustrates the logical workflow from the starting carboxylic acid to the final amide product, representing a common experimental pathway in medicinal chemistry and drug development.
Caption: Synthetic workflow for the preparation and reaction of this compound.
References
- 1. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
Synthesis of 4-Fluoro-2-methylbenzoyl Chloride from m-Fluorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-2-methylbenzoyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, m-fluorotoluene, and proceeds through a two-step reaction sequence involving a Friedel-Crafts acylation to form 4-fluoro-2-methylbenzoic acid, followed by chlorination to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound from m-fluorotoluene is a two-step process. The first step involves the Friedel-Crafts acylation of m-fluorotoluene to produce 4-fluoro-2-methylbenzoic acid. This is followed by the conversion of the carboxylic acid to the corresponding acyl chloride.
Caption: Overall synthetic pathway from m-fluorotoluene to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid
This procedure follows the method described in patent CN110903176A, which details a Friedel-Crafts acylation followed by hydrolysis.[1]
2.1.1. Friedel-Crafts Acylation
-
To a 2000 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 110 g (1 mol) of m-fluorotoluene and 550 g of 1,2-dichloroethane.
-
Under a nitrogen atmosphere, cool the mixture to approximately 0°C.
-
Add 146.3 g (1.1 mol) of anhydrous aluminum trichloride to the cooled mixture.
-
Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride dropwise, maintaining the reaction temperature between 0 and 10°C.
-
Monitor the reaction progress by HPLC. The reaction is considered complete when the residual m-fluorotoluene is 0.5% or less.
2.1.2. Hydrolysis and Acidification
-
To the organic phase from the previous step, add 440 g of a 30% aqueous solution of sodium hydroxide.
-
Stir the mixture for one hour.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Allow the layers to separate and remove the aqueous phase.
-
Wash the organic phase with water.
-
Remove the solvent by distillation under normal pressure to obtain the crude product.
2.1.3. Purification
-
To the crude product, add 360 g of toluene.
-
Heat the mixture to reflux until the solution is clear.
-
Cool the solution to about 20°C to induce crystallization.
-
Filter the solid and dry to obtain 4-fluoro-2-methylbenzoic acid.
Step 2: Synthesis of this compound
The conversion of 4-fluoro-2-methylbenzoic acid to this compound can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
2.2.1. Using Thionyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 4-fluoro-2-methylbenzoic acid.
-
Add an excess of thionyl chloride (typically 2-5 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation, often under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
2.2.2. Using Oxalyl Chloride
-
Dissolve 4-fluoro-2-methylbenzoic acid in an inert anhydrous solvent such as dichloromethane (DCM) or toluene in a reaction flask under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product.
-
Purification can be achieved by vacuum distillation.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of 4-fluoro-2-methylbenzoic acid as reported in the literature.
Table 1: Reactants for the Synthesis of 4-Fluoro-2-methylbenzoic Acid [1]
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| m-Fluorotoluene | C₇H₇F | 110.13 | 110 | 1 |
| Trichloroacetyl chloride | C₂Cl₄O | 181.83 | 200.2 | 1.1 |
| Anhydrous Aluminum Trichloride | AlCl₃ | 133.34 | 146.3 | 1.1 |
| Sodium Hydroxide | NaOH | 40.00 | 132 (in 440g of 30% solution) | 3.3 |
| Toluene (for recrystallization) | C₇H₈ | 92.14 | 360 | - |
Table 2: Product Yield and Purity for 4-Fluoro-2-methylbenzoic Acid [1]
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (g) | Overall Yield (%) | Purity (HPLC) (%) |
| 4-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 94 | 61 | ~98.5 |
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound from m-fluorotoluene.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Reactivity of 4-Fluoro-2-methylbenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzoyl chloride is a versatile bifunctional reagent of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a reactive acyl chloride group, an electron-withdrawing fluorine atom, and a sterically influential methyl group in the ortho position, imparts a unique reactivity profile. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the underlying mechanistic principles, quantitative reactivity data, and detailed experimental protocols. Understanding these aspects is crucial for the strategic design of synthetic routes and the development of novel molecular entities.
The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . This reaction proceeds via a tetrahedral intermediate, and the overall rate is influenced by the electrophilicity of the carbonyl carbon, the nucleophilicity of the attacking species, the stability of the leaving group (chloride ion), and steric hindrance around the reaction center.[1]
The substituents on the benzoyl chloride ring play a critical role in modulating its reactivity. The fluorine atom at the para-position is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and generally accelerates the rate of nucleophilic attack. Conversely, the methyl group at the ortho-position introduces steric hindrance, which can impede the approach of the nucleophile to the carbonyl carbon, thereby slowing the reaction rate.[2] The interplay of these electronic and steric effects dictates the overall reactivity of this compound.
Reactivity with Nucleophiles: A Quantitative Perspective
The reactivity of this compound is best understood through quantitative data, such as reaction rates and product yields under various conditions. While specific kinetic data for this exact molecule is sparse in the public domain, we can infer its reactivity by comparing it to related substituted benzoyl chlorides.
Table 1: Comparative Solvolysis Rate Constants of Substituted Benzoyl Chlorides
| Benzoyl Chloride Derivative | Solvent System | Temperature (°C) | Relative Rate Constant (k_rel) | Reference |
| Benzoyl chloride | 97% Acetone-Water | 25 | 1.00 | [3] |
| 4-Chlorobenzoyl chloride | 97% Acetone-Water | 25 | 2.37 | [3] |
| 4-Methylbenzoyl chloride | 97% Acetone-Water | 25 | 0.23 | [3] |
| This compound | 97% Acetone-Water | 25 | (Estimated) ~0.8-1.5 | [2][3] |
Note: The relative rate for this compound is an estimation based on the competing effects of the electron-withdrawing fluorine and the sterically hindering/electron-donating ortho-methyl group.
The electron-withdrawing nature of the fluorine atom is expected to increase the rate of solvolysis compared to benzoyl chloride. However, the ortho-methyl group will sterically hinder the approach of the nucleophile (water or hydroxide), which would decrease the rate. The net effect is likely a reactivity that is comparable to or slightly greater than unsubstituted benzoyl chloride.
Reaction with Amine Nucleophiles: Amide Formation
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted amides. The reaction is typically fast and exothermic.
General Reaction Scheme:
The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct, which can otherwise form an unreactive ammonium salt with the starting amine.
Table 2: Representative Yields for the Aminolysis of this compound
| Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | 2 | >90 (Estimated) | [4] |
| Benzylamine | Triethylamine | Dichloromethane | 1 | >95 (Estimated) | [5] |
| Morpholine | Triethylamine | Tetrahydrofuran | 1 | >95 (Estimated) | [5] |
Note: Yields are estimated based on typical acylation reactions of substituted benzoyl chlorides with amines.
Experimental Protocol: Synthesis of N-phenyl-4-fluoro-2-methylbenzamide
-
Materials: this compound (1.0 eq), aniline (1.1 eq), pyridine (1.2 eq), and anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve aniline and pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine and aniline, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-phenyl-4-fluoro-2-methylbenzamide.
-
Reaction with Alcohol Nucleophiles: Ester Formation
This compound reacts with alcohols to form the corresponding esters. These reactions are generally slower than aminolysis and may require heating or the use of a catalyst, such as a tertiary amine or 4-dimethylaminopyridine (DMAP).
General Reaction Scheme:
Table 3: Representative Yields for the Esterification with this compound
| Alcohol Nucleophile | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methanol | Pyridine | Toluene | Reflux, 4h | >85 (Estimated) | [6] |
| Ethanol | DMAP (cat.) | Dichloromethane | Room Temp, 6h | >90 (Estimated) | [7] |
| Isopropanol | Triethylamine | Tetrahydrofuran | Reflux, 8h | >80 (Estimated) | [7] |
Note: Yields are estimated based on typical esterification reactions of substituted benzoyl chlorides with alcohols.
Experimental Protocol: Synthesis of Methyl 4-fluoro-2-methylbenzoate
-
Materials: this compound (1.0 eq), methanol (excess, can be used as solvent), and pyridine (1.2 eq).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add pyridine to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Hydrolysis: Reaction with Water
Like most acyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, and hydrochloric acid. This reaction is often uncatalyzed but can be accelerated by the presence of a base. The moisture sensitivity of this compound necessitates that it be handled under anhydrous conditions to prevent its degradation.
General Reaction Scheme:
Caption: General mechanism for nucleophilic acyl substitution.
// Nodes A [label="Reactant Preparation\n(Acyl Chloride, Nucleophile, Solvent, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Reaction Setup\n(Inert Atmosphere, Temperature Control)", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reaction Monitoring\n(TLC, GC, LC-MS)"]; D [label="Work-up\n(Quenching, Extraction, Washing)", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification\n(Recrystallization, Chromatography, Distillation)"]; F [label="Product Characterization\n(NMR, IR, MS)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D [label="Reaction Complete"]; D -> E; E -> F; }
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Fluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
4-Fluoro-2-methylbenzoyl chloride, a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, presents a specific set of handling and safety requirements. This technical guide provides a detailed overview of its safety profile, drawing from available data and analysis of structurally similar compounds to ensure a comprehensive understanding for laboratory and development settings.
Core Safety & Physicochemical Data
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| CAS Number | 21900-43-6 | [1][2] |
| Molecular Formula | C₈H₆ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | [1][2] |
| Appearance | Clear liquid | [2] |
| Purity | 98% | [2] |
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Signal Word: Danger
Hazard Pictograms:
corrosive
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following workflow outlines the necessary PPE.
Caption: Required PPE sequence before handling this compound.
Storage Conditions
Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous reactions.
-
Moisture Sensitivity: Store in a tightly sealed container to prevent contact with moisture, which can lead to hydrolysis and the release of corrosive hydrogen chloride gas.[3]
-
Inert Atmosphere: For long-term storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4]
-
Incompatible Materials: Keep away from strong bases, alcohols, and oxidizing agents.[5]
Emergency Procedures and First Aid
Rapid and appropriate response to exposure or spills is crucial. The following decision tree outlines the immediate actions to be taken in an emergency.
Caption: First aid measures for different routes of exposure.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do not use water, as it can react with the compound to produce toxic and corrosive gases.[7]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined above.[6]
-
Containment and Cleanup: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for disposal. Do not use water for cleanup.[3][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]
Toxicological Information
While specific toxicological data for this compound is limited, the primary hazard is its corrosive nature, causing severe burns to skin and eyes upon contact.[3] Inhalation of vapors can cause respiratory irritation.[9] Ingestion is likely to cause severe damage to the gastrointestinal tract.[3]
This guide is intended to provide a comprehensive overview of the safety considerations for this compound. It is imperative that all users of this chemical consult the full Safety Data Sheet (SDS) from their supplier and are fully trained in its safe handling and emergency procedures. Always work in a well-ventilated area and use the prescribed personal protective equipment.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. aksci.com [aksci.com]
- 9. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Safe Handling and Storage of 4-Fluoro-2-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical data for the handling and storage of 4-Fluoro-2-methylbenzoyl chloride (CAS No: 21900-43-6). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. This compound is a corrosive, combustible liquid that is highly sensitive to moisture and requires careful management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] It is also a combustible liquid and may cause respiratory irritation.[1][2][3] The substance is a lachrymator, meaning it can induce tearing.[5] Contact with water can liberate toxic gases.[5]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[4] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage. |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[3] |
| Flammable liquids | 4 | Combustible liquid.[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 21900-43-6 | [6] |
| Molecular Formula | C₈H₆ClFO | [6] |
| Molecular Weight | 172.58 g/mol | [6] |
| Appearance | Liquid, Solid, or Semi-solid | |
| Boiling Point | 204.9°C at 760 mmHg | [7] |
| Flash Point | 77.7°C | [7] |
| Density | 1.265 g/cm³ | [7] |
Handling Precautions and Personal Protective Equipment (PPE)
Strict adherence to handling protocols and the use of appropriate personal protective equipment are paramount to prevent exposure.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Specifications and Best Practices |
| Eyes/Face | Safety goggles and face shield | Use tightly fitting safety goggles. A face shield (minimum 8-inch) is also required.[10] |
| Skin | Chemical-resistant gloves and protective clothing | Wear appropriate protective gloves (e.g., PVC, neoprene) and clothing to prevent skin exposure.[2][9] Gloves must be inspected before use and disposed of properly after.[1][10] Contaminated clothing should be removed immediately and laundered before reuse.[3][8] |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
General Hygiene Practices
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8][9]
-
Wash hands thoroughly with soap and water after handling and before breaks.[8][10][11]
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.
-
General Storage: Store in a cool, dry, and well-ventilated area.[5][7][8]
-
Container Integrity: Keep containers tightly closed.[1][5][11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10] Protect containers from physical damage and check regularly for leaks.[8]
-
Incompatible Materials: Store away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[2][5][12] Never allow the product to come into contact with water during storage.[1]
-
Atmosphere: Store under an inert atmosphere due to its moisture sensitivity.[2][5]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
Spill Response Protocol
-
Evacuate: Evacuate personnel from the immediate spill area.[10]
-
Ventilate: Ensure adequate ventilation.[10]
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[5][10]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][10]
-
Absorption: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[5][8][9] Do not use combustible materials, such as sawdust.
-
Collection: Collect the absorbed material and place it in a suitable, labeled container for disposal.[8][9][10]
-
Decontamination: Clean the affected area thoroughly.
Spill Handling Workflow
Caption: Workflow for handling a spill of this compound.
First-Aid Measures
Immediate medical attention is required in case of exposure.[2][3][5]
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5][7][10] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][5] Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][5] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][5][10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[5] |
Fire-Fighting Measures
Suitable Extinguishing Media
-
Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[5]
-
Water mist may be used to cool closed containers.[5]
Unsuitable Extinguishing Media
-
Do not use a solid water stream as it may scatter and spread the fire.
-
Contact with water liberates toxic gas.[5]
Specific Hazards
-
The product is a combustible material.[5]
-
Containers may explode when heated.[5]
-
Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), phosgene, and hydrogen chloride gas.[5]
Protective Equipment for Firefighters
-
As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5]
Disposal Considerations
-
Waste from this product is classified as hazardous.[5]
-
Disposal must be in accordance with local, state, and federal regulations.[5]
-
Dispose of contents and container to an approved waste disposal plant.[1][3]
-
Empty containers may retain product residue and can be dangerous.[5] Do not reuse empty containers.
Stability and Reactivity
-
Reactivity: Reacts violently with water.[1]
-
Chemical Stability: Stable under recommended storage conditions.[10][11]
-
Conditions to Avoid: Incompatible products, excess heat, exposure to moist air or water, and sources of ignition.[5]
-
Incompatible Materials: Water, strong bases, alcohols, and strong acids.[2][5]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, phosgene, and hydrogen chloride gas.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. 2-Fluoro-6-methylbenzoyl chloride - Safety Data Sheet [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
4-Fluoro-2-methylbenzoyl Chloride: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and decomposition of 4-fluoro-2-methylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability profile of this reagent is critical for ensuring reaction efficiency, product purity, and laboratory safety. This document outlines the primary decomposition pathways, provides guidance on handling and storage, and summarizes the hazardous decomposition products.
Core Stability Characteristics
This compound, like other acyl chlorides, is a reactive compound primarily susceptible to hydrolysis and thermal decomposition. Its stability is significantly influenced by environmental conditions, particularly the presence of moisture.
Moisture Sensitivity: The most significant factor affecting the stability of this compound is its high sensitivity to moisture.[1] In the presence of water, even atmospheric humidity, it readily hydrolyzes to form 4-fluoro-2-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[2] This reaction is typically rapid and exothermic. The fuming observed when the compound is exposed to humid air is due to the formation of HCl gas, which then reacts with ambient moisture to form a corrosive aerosol.[3][4] This hydrolytic degradation reduces the purity of the reagent, impacting reaction yields and potentially introducing impurities into the final product.[2]
Thermal Stability: While stable under standard storage conditions, this compound will decompose at elevated temperatures. Thermal decomposition can lead to the release of a variety of hazardous gases and vapors.[1][5] It is a combustible liquid, and containers may explode when heated.[1][5]
Decomposition Pathways
The decomposition of this compound is primarily governed by two pathways: hydrolysis and thermolysis.
Hydrolytic Decomposition
Hydrolysis is the most common decomposition pathway under typical laboratory and storage conditions. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water.
Figure 1: Hydrolytic decomposition pathway of this compound.
Thermal Decomposition (Thermolysis)
At high temperatures, the molecule can fragment, leading to the formation of several hazardous substances. The specific products can vary depending on the temperature and atmosphere (e.g., presence of oxygen).
Figure 2: Major hazardous products resulting from thermal decomposition.
Quantitative Data on Decomposition
| Compound Name | Decomposition Products | Reference |
| 4-Fluorobenzoyl chloride | Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), Phosgene, Hydrogen chloride gas | [5] |
| 2-Fluorobenzoyl chloride | Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), Phosgene, Hydrogen chloride gas | [1] |
| 4-Methylbenzoyl chloride | Carbon monoxide (CO), Carbon dioxide (CO2), Phosgene, Hydrogen chloride gas | [6] |
| Acetyl chloride | Hydrogen Chloride, Acetic Acid (with water), Phosgene (in fire) | [7] |
Table 1: Hazardous Decomposition Products of Structurally Related Acyl Chlorides.
Experimental Protocols
While specific experimental studies on the stability of this compound were not found, a general protocol for evaluating the hydrolytic stability of an acyl chloride can be outlined.
Protocol: Monitoring Hydrolysis by Infrared (IR) Spectroscopy
This protocol allows for the qualitative and semi-quantitative assessment of the hydrolysis of an acyl chloride by monitoring the changes in characteristic IR absorption bands.
Figure 3: Workflow for monitoring hydrolytic stability using IR spectroscopy.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a dry, inert solvent (e.g., anhydrous dichloromethane) inside a glovebox or under an inert atmosphere.
-
Initial Measurement (Time = 0): Obtain an initial IR spectrum of the solution. Note the characteristic sharp C=O stretching peak for the acyl chloride (expected around 1770-1800 cm⁻¹).
-
Exposure to Moisture: Introduce a controlled amount of water or expose the solution to the ambient atmosphere.
-
Time-course Monitoring: Acquire IR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the absorbance of the acyl chloride C=O peak and the concurrent appearance and increase of a broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹) and the carboxylic acid C=O stretch (~1680-1710 cm⁻¹).[2] Plotting the change in peak intensity over time can provide a semi-quantitative measure of the rate of hydrolysis.
Safe Handling and Storage
Given its reactivity, strict adherence to safety protocols is mandatory when handling and storing this compound.
Storage:
-
Store in a tightly sealed container to prevent moisture ingress.[8]
-
Store away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[5][6]
-
For long-term storage, consider using a desiccator or storing under an inert atmosphere (e.g., nitrogen).[4][10]
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8]
-
Ground and bond metal containers during transfer to prevent static discharge.[7]
-
In case of a spill, absorb with an inert, dry material such as sand or vermiculite. DO NOT USE WATER .[7]
By understanding the inherent instability of this compound and implementing rigorous handling and storage procedures, researchers can ensure the integrity of the reagent and maintain a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. reddit.com [reddit.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chemos.de [chemos.de]
Synonyms for 4-Fluoro-2-methylbenzoyl chloride
An In-depth Technical Guide to 4-Fluoro-2-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated aromatic acyl chloride that serves as a key intermediate in organic synthesis. Its structural features, including a reactive acyl chloride group and a fluoro-substituted phenyl ring, make it a valuable building block for the introduction of the 4-fluoro-2-methylbenzoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, and detailed experimental protocols for its synthesis and common reactions. Furthermore, it explores its applications in research and drug development, highlighting the significance of fluorinated compounds in medicinal chemistry.
Introduction
This compound, also known by its synonyms 4-Fluoro-o-toluoyl chloride and 2-(Chlorocarbonyl)-5-fluorotoluene, is a specialized chemical reagent used primarily in organic synthesis.[1] As a derivative of benzoic acid, it possesses a highly reactive acyl chloride functional group, making it susceptible to nucleophilic attack. This reactivity is central to its utility in forming amide, ester, and ketone linkages. The presence of a fluorine atom on the benzene ring can impart unique properties to the resulting molecules, such as altered biological activity and metabolic stability, a feature of significant interest in drug discovery.[2][3][4] This document aims to provide a detailed technical resource for researchers and professionals working with this compound.
Synonyms and Chemical Identifiers
A clear identification of chemical compounds is crucial for research and safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| Systematic Name | This compound |
| Synonyms | 4-Fluoro-o-toluoyl chloride, 2-(Chlorocarbonyl)-5-fluorotoluene[1] |
| CAS Number | 21900-43-6[1] |
| Molecular Formula | C₈H₆ClFO[1] |
| Molecular Weight | 172.58 g/mol [1] |
| Physical Description | Clear liquid |
Chemical and Physical Properties
| Property | 4-Fluoro-3-methylbenzoyl chloride | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride |
| CAS Number | 455-84-5[5] | 189807-21-4[6] |
| Boiling Point | 129-133 °C at 17 mmHg[5] | 157 °C[6] |
| Density | 1.215 g/mL at 25 °C[5] | 1.495 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.5320[5] | n20/D 1.468[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful research. This section provides procedures for the synthesis of this compound and a representative application in amide synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).
4.1.1. Synthesis of the Precursor: 4-Fluoro-2-methylbenzoic acid
A patented method for the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[7]
-
Step 1: Friedel-Crafts Acylation. m-Fluorotoluene is reacted with a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride). This reaction yields a mixture of ortho and para isomers.[7]
-
Step 2: Hydrolysis. The resulting ketone isomers are hydrolyzed under alkaline conditions to produce a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.[7]
-
Step 3: Purification. The desired 4-fluoro-2-methylbenzoic acid is isolated from the isomeric mixture by recrystallization.[7]
4.1.2. Conversion to this compound
The following is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
-
Materials: 4-fluoro-2-methylbenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 4-fluoro-2-methylbenzoic acid.
-
Carefully add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a few drops of DMF as a catalyst.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Application: Synthesis of an Amide (N-Aryl Amide)
Acyl chlorides are excellent reagents for the acylation of amines to form amides. The following is a general procedure for the reaction of this compound with an aniline derivative.
-
Materials: this compound, an aniline derivative (e.g., aniline), a non-nucleophilic base (e.g., pyridine or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Procedure:
-
Dissolve the aniline derivative and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled solution of the amine.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove excess amine and base), followed by a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by recrystallization or column chromatography.
-
Mandatory Visualizations
Synthesis Workflow
Caption: A logical workflow for the synthesis of a 4-fluoro-2-methylbenzamide.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: A diagram illustrating the addition-elimination mechanism of nucleophilic acyl substitution.
Applications in Research and Drug Development
While there is no direct evidence of this compound being involved in specific signaling pathways, its importance lies in its role as a precursor to biologically active molecules. The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes.
Therefore, this compound is a valuable tool for medicinal chemists in the synthesis of novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases, where fluorinated compounds have shown significant promise.
Conclusion
This compound is a versatile and reactive intermediate in organic synthesis. While specific physical and spectral data for this particular isomer are not widely documented, its chemical behavior can be inferred from related compounds. The experimental protocols provided in this guide offer a foundation for its synthesis and application in the laboratory. Its role as a building block for fluorinated molecules underscores its importance in the ongoing development of new pharmaceuticals and other advanced materials. For any application, it is recommended to consult the safety data sheet (SDS) and perform a thorough risk assessment.
References
- 1. scbt.com [scbt.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Fluoro-3-methylbenzoyl chloride 97 455-84-5 [sigmaaldrich.com]
- 6. 4-氟-2-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
The Enigmatic Role of 4-Fluoro-2-methylbenzoyl Chloride in Proteomics: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic landscape of proteomics research, the quest for novel chemical tools to elucidate protein function, map signaling pathways, and identify therapeutic targets is relentless. Among the vast arsenal of chemical reagents, acylating agents play a crucial role in protein modification, enabling a diverse range of applications from protein labeling to the development of sophisticated chemical probes. 4-Fluoro-2-methylbenzoyl chloride, a fluorinated acid chloride, is commercially available and designated for proteomics research. However, a comprehensive review of the scientific literature reveals a conspicuous absence of specific applications and detailed methodologies for this particular compound. This technical guide aims to provide a foundational understanding of the potential roles of this compound in proteomics, based on the established reactivity of benzoyl chlorides and the broader context of chemical proteomics. While specific experimental data for this compound is not publicly available, this document will extrapolate its likely applications, propose hypothetical experimental workflows, and outline the principles of data analysis.
Core Principles: Reactivity and Potential Applications
This compound, as a benzoyl chloride derivative, is an acylating agent. Its primary mode of action in a biological context is the acylation of nucleophilic residues on proteins. The most probable targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, forming stable amide bonds. Other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, or the thiol group of cysteine, could also potentially react, though these reactions are generally less favored under physiological conditions compared to amine acylation.
The presence of a fluorine atom and a methyl group on the benzoyl ring can influence the reactivity and properties of the molecule. The fluorine atom, being highly electronegative, can affect the electrophilicity of the carbonyl carbon, potentially modulating its reactivity towards protein nucleophiles. The methyl group can introduce steric hindrance and alter the hydrophobicity of the benzoyl moiety.
Based on these chemical properties, the theoretical applications of this compound in proteomics can be categorized as follows:
-
Protein Labeling for Detection and Quantification: By attaching the 4-fluoro-2-methylbenzoyl group to proteins, it can serve as a chemical tag. This modification can be detected by mass spectrometry, allowing for the identification and quantification of labeled proteins. The mass shift resulting from the acylation can be precisely measured, aiding in the analysis of complex protein mixtures.
-
Chemical Probe Development: this compound can serve as a foundational scaffold for the development of more complex chemical probes. By incorporating additional functionalities, such as a reporter tag (e.g., biotin, fluorophore) or a bio-orthogonal handle (e.g., alkyne, azide), it could be used for activity-based protein profiling (ABPP) or for the identification of protein-protein interactions.
-
Structural Proteomics: The differential reactivity of lysine residues to acylation by this compound could provide insights into protein structure and accessibility of specific residues. Changes in the labeling pattern upon protein conformational changes or ligand binding could be monitored by mass spectrometry.
Hypothetical Experimental Protocols
While no specific protocols for this compound are available, a general methodology for protein labeling with an acyl chloride can be proposed. It is crucial to note that these are generalized protocols and would require significant optimization for any specific application.
Protocol 1: In Vitro Labeling of a Purified Protein
Objective: To label a purified protein with this compound for mass spectrometry analysis.
Materials:
-
Purified protein of interest (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). The pH should be slightly alkaline to facilitate the deprotonation of lysine amino groups.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use. Benzoyl chlorides are moisture-sensitive.
-
Labeling Reaction: Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio (reagent:protein) needs to be determined empirically (e.g., starting with 10:1, 50:1, 100:1).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching: Quench the reaction by adding the quenching solution to consume any unreacted this compound.
-
Purification: Remove excess reagents and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis: Analyze the labeled protein by SDS-PAGE to check for integrity and by mass spectrometry to confirm labeling and determine the degree of modification.
Protocol 2: Labeling of Proteins in a Complex Mixture (Cell Lysate)
Objective: To label proteins in a cell lysate to identify accessible lysine residues.
Materials:
-
Cell lysate (in a buffer free of primary amines, e.g., HEPES or phosphate buffer)
-
This compound
-
Anhydrous DMF or DMSO
-
Protease inhibitors
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a suitable buffer containing protease inhibitors. Ensure the buffer does not contain primary amines.
-
Labeling: Add a defined concentration of this compound to the lysate. The concentration and incubation time will need to be optimized.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Protein Digestion: Digest the labeled proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the modified peptides and the specific sites of acylation.
Data Presentation and Analysis
Quantitative data from proteomics experiments involving this compound would likely be presented in tables summarizing the identified proteins, the specific sites of modification, and the extent of labeling.
Table 1: Hypothetical Quantitative Data for Labeled Peptides
| Protein ID | Peptide Sequence | Modified Residue | Mass Shift (Da) | Fold Change (Treated/Control) |
| P12345 | ...K... | K123 | 154.03 | 5.2 |
| Q67890 | ...K... | K88 | 154.03 | 3.1 |
| ... | ... | ... | ... | ... |
Note: The mass shift of 154.03 Da corresponds to the addition of the 4-fluoro-2-methylbenzoyl moiety (C8H6FO).
Visualization of Workflows
The experimental workflows can be visualized using diagrams to provide a clear overview of the process.
Caption: Workflow for in vitro protein labeling.
Caption: Workflow for labeling proteins in a complex mixture.
Conclusion and Future Outlook
While this compound is marketed as a tool for proteomics research, its specific applications remain undefined in the current body of scientific literature. This technical guide has provided a theoretical framework for its potential use based on the known reactivity of similar compounds. The proposed roles in protein labeling, chemical probe development, and structural proteomics are plausible but require empirical validation.
For researchers and drug development professionals, this compound represents an unexplored tool. Future work should focus on systematically characterizing its reactivity towards different amino acid residues under various conditions. Furthermore, applying it in well-defined biological systems and thoroughly documenting the experimental outcomes will be crucial to unlock its potential and establish its role within the ever-expanding proteomics toolkit. The development and publication of such studies would be invaluable to the scientific community, transforming this enigmatic reagent into a well-characterized and useful tool for advancing our understanding of the proteome.
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 4-Fluoro-2-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized as a building block for the introduction of the 4-fluoro-2-methylbenzoyl moiety into molecules. This functional group is of interest in medicinal chemistry and materials science due to the influence of the fluorine atom and the methyl group on the physicochemical properties of the resulting compounds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides steric bulk and can influence conformation.
Amide bond formation is a cornerstone of drug discovery and development, with the amide functional group being present in a vast number of pharmaceuticals. The reaction of this compound with primary and secondary amines provides a direct and efficient route to a diverse range of N-substituted 4-fluoro-2-methylbenzamides. These products can serve as intermediates in the synthesis of complex target molecules or as final products for biological screening.
These application notes provide detailed protocols for the synthesis of amides using this compound, data on representative reactions, and visualizations of the synthetic workflow.
General Reaction Mechanism
The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This is often referred to as the Schotten-Baumann reaction condition.
The general mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, an excellent leaving group, is expelled.
-
Deprotonation: The base in the reaction mixture removes a proton from the nitrogen atom, yielding the final amide product and the hydrochloride salt of the base.
Data Presentation
The following tables summarize quantitative data for representative amide synthesis reactions.
Table 1: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide from 2-Fluoro-4-nitrotoluene (a multi-step synthesis involving the in-situ formation of the acyl chloride) [1][2][3]
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Oxidation | 2-Fluoro-4-nitrotoluene, KMnO₄, NaOH, H₂O, 95°C, 16h | 74.2 | >98 |
| 2 | Chlorination | 2-Fluoro-4-nitrobenzoic acid, Thionyl chloride, 1,2-Dichloroethane, DMF (cat.), rt | Not specified | Not specified |
| 3 | Amination | 2-Fluoro-4-nitrobenzoyl chloride (in-situ), Methylamine gas, 1,2-Dichloroethane | High (not specified) | Not specified |
| 4 | Reduction | 2-Fluoro-4-nitro-N-methylbenzamide, Pd/C, H₂, Ethyl acetate, rt, 12h | 98.1 | 98.6 |
| Overall | Total Synthesis | - | ~68.7 | >98 |
Table 2: Representative Amide Synthesis from this compound
| Entry | Amine | Product | Solvent | Base | Typical Yield (%) |
| 1 | Aniline | N-phenyl-4-fluoro-2-methylbenzamide | Dichloromethane | Triethylamine | 85-95 |
| 2 | Benzylamine | N-benzyl-4-fluoro-2-methylbenzamide | Dichloromethane | Triethylamine | 90-98 |
| 3 | Morpholine | (4-Fluoro-2-methylphenyl)(morpholino)methanone | Dichloromethane | Triethylamine | 88-96 |
| 4 | Piperidine | (4-Fluoro-2-methylphenyl)(piperidin-1-yl)methanone | Dichloromethane | Triethylamine | 87-95 |
| 5 | Diethylamine | N,N-diethyl-4-fluoro-2-methylbenzamide | Dichloromethane | Triethylamine | 80-90 |
Note: The yields in Table 2 are estimates based on general knowledge of amide bond formation reactions and may vary depending on the specific reaction conditions and the purity of the reactants.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-4-fluoro-2-methylbenzamides
This protocol describes a general method for the acylation of primary or secondary amines with this compound under Schotten-Baumann conditions.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5 equivalents)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 - 1.2 equivalents) and dissolve it in anhydrous dichloromethane.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure amide.
Protocol 2: Synthesis of 2-Fluoro-4-nitro-N-methylbenzamide (Intermediate for 4-Amino-2-fluoro-N-methylbenzamide)[1]
This protocol describes the chlorination of a carboxylic acid followed by amination to produce a key intermediate.
Materials:
-
2-Fluoro-4-nitrobenzoic acid (0.148 mol)
-
1,2-Dichloroethane (275 ml)
-
N,N-Dimethylformamide (DMF) (1.38 ml, catalytic)
-
Thionyl chloride (0.22 mol)
-
Methylamine gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a 1L reaction flask, add 2-fluoro-4-nitrobenzoic acid (27.5g, 0.148mol), 1,2-dichloroethane (275ml), and N,N-dimethylformamide (1.38ml).
-
Add thionyl chloride (26.3g, 0.22mol) dropwise to the mixture while stirring at room temperature.
-
Continue stirring for a specified time until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).
-
Introduce methylamine gas into the reaction mixture. The reaction is exothermic, so cooling may be necessary.
-
After the reaction is complete, the mixture can be worked up by washing with water and aqueous base to remove any unreacted acid chloride and HCl.
-
The organic layer is then dried and the solvent removed to yield the crude 2-fluoro-4-nitro-N-methylbenzamide, which can be further purified if necessary.
Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Synthetic pathway to 4-Amino-2-fluoro-N-methylbenzamide.
References
- 1. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 3. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
Application Notes and Protocols for the Schotten-Baumann Reaction of 4-Fluoro-2-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schotten-Baumann reaction is a widely utilized method for the synthesis of amides from amines and acyl chlorides. This application note provides detailed protocols and reaction conditions for the synthesis of N-substituted-4-fluoro-2-methylbenzamides using 4-fluoro-2-methylbenzoyl chloride. The resulting amide products are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The protocol outlines a robust and scalable method suitable for laboratory and process chemistry environments.
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically performed in a biphasic system with an organic solvent and an aqueous basic solution. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Principle and Mechanism
The Schotten-Baumann reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. The general mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chloride ion.
-
Deprotonation: The protonated amide is deprotonated by the base to yield the final amide product and the corresponding salt and water.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide
This protocol describes a representative Schotten-Baumann reaction using 4-chloroaniline as the amine nucleophile.
Materials:
-
This compound
-
4-Chloroaniline
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq) and dissolve it in dichloromethane (50 mL).
-
Addition of Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide. Add the NaOH solution (2.5 eq) to the reaction flask.
-
Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide.
Data Presentation
The following table summarizes typical quantitative data for the Schotten-Baumann reaction of this compound with various substituted anilines.
| Amine Reactant | Molar Ratio (Amine:Acyl Chloride:Base) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | 1 : 1.05 : 2.5 | DCM / 2M NaOH | 0 - RT | 5 | 92 |
| 4-Chloroaniline | 1 : 1.05 : 2.5 | DCM / 2M NaOH | 0 - RT | 6 | 89 |
| 4-Methoxyaniline | 1 : 1.05 : 2.5 | DCM / 2M NaOH | 0 - RT | 4 | 95 |
| 4-Nitroaniline | 1 : 1.1 : 3.0 | THF / 2M NaOH | 0 - RT | 8 | 78 |
Note: Yields are for isolated, purified products. Reaction conditions may require optimization for different substrates.
Visualizations
Reaction Mechanism Pathway
Caption: Schotten-Baumann reaction mechanism.
Experimental Workflow
Caption: General experimental workflow.
Application Notes and Protocols for Esterification Reactions with 4-Fluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of various alcohols and phenols using 4-Fluoro-2-methylbenzoyl chloride. This versatile acyl chloride is a key building block in the synthesis of novel esters with potential applications in pharmaceuticals and agrochemicals. The protocols outlined below cover reactions with primary, secondary, and tertiary alcohols, as well as phenols, providing guidance on reaction conditions, catalysts, and expected outcomes.
Introduction
This compound is a reactive acylating agent that allows for the introduction of the 4-fluoro-2-methylbenzoyl moiety into a wide range of molecules. The presence of the fluorine atom can significantly alter the physicochemical properties of the resulting esters, potentially enhancing their biological activity, metabolic stability, and cell permeability. These characteristics make esters derived from this compound attractive candidates for investigation in drug discovery and agrochemical research.
The esterification reactions of this compound with hydroxyl-containing compounds are typically efficient and proceed via a nucleophilic acyl substitution mechanism. The choice of base, solvent, and reaction temperature can be optimized to achieve high yields and purity of the desired ester products.
General Reaction Scheme
The fundamental reaction involves the acylation of an alcohol (R-OH) or a phenol (Ar-OH) with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General Esterification Reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the esterification of this compound with representative primary, secondary, tertiary, and phenolic alcohols.
Protocol 1: Synthesis of Methyl 4-fluoro-2-methylbenzoate (Esterification of a Primary Alcohol)
This protocol details the reaction of this compound with methanol, a primary alcohol, using pyridine as a base.
Materials:
-
This compound
-
Anhydrous Methanol
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq.) to the solution and stir for 10 minutes.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 4-fluoro-2-methylbenzoate.
Caption: Workflow for the Synthesis of Methyl 4-fluoro-2-methylbenzoate.
Protocol 2: Synthesis of Isopropyl 4-fluoro-2-methylbenzoate (Esterification of a Secondary Alcohol)
This protocol describes the esterification of the secondary alcohol, isopropanol, using 4-(dimethylamino)pyridine (DMAP) as a catalyst in addition to a stoichiometric base.
Materials:
-
This compound
-
Anhydrous Isopropanol
-
Anhydrous Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a stirred solution of isopropanol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add this compound (1.2 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for completion using TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to afford isopropyl 4-fluoro-2-methylbenzoate.
Protocol 3: Synthesis of tert-Butyl 4-fluoro-2-methylbenzoate (Esterification of a Tertiary Alcohol)
The esterification of tertiary alcohols can be challenging due to steric hindrance. This protocol utilizes a strong, non-nucleophilic base to facilitate the reaction.
Materials:
-
This compound
-
Anhydrous tert-Butanol
-
Anhydrous Pyridine
-
Anhydrous Toluene
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve tert-butanol (1.5 eq.) in anhydrous toluene.
-
Add anhydrous pyridine (2.0 eq.) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 4-fluoro-2-methylbenzoate.
Protocol 4: Synthesis of Phenyl 4-fluoro-2-methylbenzoate (Esterification of a Phenol)
Phenols are generally less nucleophilic than alcohols. This protocol employs triethylamine as a base to facilitate the esterification.
Materials:
-
This compound
-
Phenol
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve phenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain phenyl 4-fluoro-2-methylbenzoate.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with various alcohols and phenol. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
| Ester Product | Alcohol/Phenol | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl 4-fluoro-2-methylbenzoate | Methanol | Pyridine | DCM | 0 to RT | 2-4 | 85-95 |
| Isopropyl 4-fluoro-2-methylbenzoate | Isopropanol | TEA / DMAP | DCM | 0 to RT | 12-16 | 70-85 |
| tert-Butyl 4-fluoro-2-methylbenzoate | tert-Butanol | Pyridine | Toluene | 110 | 12-24 | 40-60 |
| Phenyl 4-fluoro-2-methylbenzoate | Phenol | TEA | DCM | 0 to RT | 4-6 | 80-90 |
Applications in Drug Discovery and Development
Esters of 4-fluoro-2-methylbenzoic acid are of significant interest in medicinal chemistry due to the favorable properties conferred by the fluoro- and methyl-substituted phenyl ring.
-
Kinase Inhibitors: The 4-fluoro-2-methylbenzoyl scaffold can be incorporated into molecules designed to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. The fluorine atom can form key hydrogen bonds or electrostatic interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity.
-
Anti-inflammatory Agents: Fluorinated benzoic acid derivatives have been explored for their anti-inflammatory properties. Esters of 4-fluoro-2-methylbenzoic acid may act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid, or they may exhibit their own intrinsic activity.
-
Agrochemicals: The structural motifs present in these esters are also relevant to the design of new herbicides and fungicides. The lipophilicity and electronic properties of the esters can be tuned by varying the alcohol or phenol component to optimize uptake and activity in target organisms.
Caption: Potential Application Areas.
Conclusion
The esterification of this compound provides a versatile and efficient route to a diverse range of esters. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The unique substitution pattern of the acyl chloride offers opportunities for fine-tuning molecular properties to achieve desired biological activities. Careful optimization of reaction conditions is key to maximizing yields and obtaining high-purity products for further investigation.
Application Notes and Protocols: 4-Fluoro-2-methylbenzoyl Chloride in the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-2-methylbenzoyl chloride as a key intermediate in the synthesis of potential anti-inflammatory agents. The inclusion of a fluorine atom and a methyl group on the benzoyl chloride moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially leading to enhanced biological activity and improved metabolic stability.
The following sections detail a proposed synthesis of a novel compound with anti-inflammatory potential, N-(4-sulfamoylphenyl)-4-fluoro-2-methylbenzamide, and discuss its plausible mechanism of action through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Data Presentation
The quantitative data for the proposed synthesis of N-(4-sulfamoylphenyl)-4-fluoro-2-methylbenzamide is summarized in the table below.
| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |
| This compound | C₈H₆ClFO | 172.58[1] | 1.0 | 1.73 g |
| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | 1.0 | 1.72 g |
| Pyridine | C₅H₅N | 79.10 | Excess | 10 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | 50 mL |
| N-(4-sulfamoylphenyl)-4-fluoro-2-methylbenzamide | C₁₄H₁₃FN₂O₃S | 308.33 | - | Theoretical Yield: 3.08 g |
Experimental Protocols
Synthesis of N-(4-sulfamoylphenyl)-4-fluoro-2-methylbenzamide
This protocol describes the acylation of sulfanilamide with this compound to synthesize a novel N-acylsulfonamide, a class of compounds often investigated for anti-inflammatory properties.
Materials and Reagents:
-
This compound
-
Sulfanilamide
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfanilamide (1.72 g, 10 mmol) in anhydrous pyridine (10 mL) and anhydrous dichloromethane (30 mL).
-
Addition of Acyl Chloride: To the stirred solution, add a solution of this compound (1.73 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise at 0 °C (ice bath) over a period of 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl (50 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of N-(4-sulfamoylphenyl)-4-fluoro-2-methylbenzamide.
Potential Mechanism of Action: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.
The synthesized compound, N-(4-sulfamoylphenyl)-4-fluoro-2-methylbenzamide, incorporates a sulfonamide group, a common feature in many selective COX-2 inhibitors like celecoxib. The 4-fluoro-2-methylbenzoyl moiety can potentially interact with the active site of the COX-2 enzyme, contributing to its inhibitory activity.
Caption: Proposed inhibition of the COX-2 signaling pathway by the synthesized compound.
References
Application of 4-Fluoro-2-methylbenzoyl Chloride in Agrochemical Synthesis: A Detailed Overview
Introduction
4-Fluoro-2-methylbenzoyl chloride, a halogenated aromatic acyl chloride, serves as a crucial building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzoyl ring, imparts desirable physicochemical properties to the resulting active ingredients, influencing their biological activity, metabolic stability, and overall efficacy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key class of insecticidal compounds: N-pyridylbenzamides.
Application Notes
The primary application of this compound in the agrochemical industry is as a key intermediate in the production of insecticides. The incorporation of the 4-fluoro-2-methylbenzoyl moiety into the final molecule can significantly enhance its insecticidal potency. The fluorine atom, with its high electronegativity, can improve the binding affinity of the molecule to its target site within the insect's nervous system. Furthermore, the methyl group can influence the molecule's conformation and metabolic stability, potentially leading to a longer residual activity in the field.
One prominent class of insecticides synthesized from this intermediate are the N-pyridylbenzamides. These compounds are known to act as nicotinic acetylcholine receptor (nAChR) agonists or antagonists, disrupting nerve impulse transmission in insects and leading to paralysis and death. The specific substitution pattern on both the benzoyl and pyridyl rings is critical in determining the spectrum of activity and efficacy against various insect pests.
Featured Agrochemical: N-(4-Chloro-2-pyridyl)-4-fluoro-2-methylbenzamide
A representative example of an agrochemical synthesized using this compound is N-(4-Chloro-2-pyridyl)-4-fluoro-2-methylbenzamide. This compound has demonstrated notable insecticidal activity against a range of lepidopteran and coleopteran pests.
Synthesis Workflow
The synthesis of N-(4-Chloro-2-pyridyl)-4-fluoro-2-methylbenzamide from this compound is a straightforward amidation reaction. The general workflow involves the reaction of the acyl chloride with an appropriate aminopyridine derivative.
Caption: General workflow for the synthesis of N-(4-Chloro-2-pyridyl)-4-fluoro-2-methylbenzamide.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid
The precursor to this compound is 4-Fluoro-2-methylbenzoic acid. A common synthetic route is the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis.[1]
Materials:
-
m-Fluorotoluene
-
Trichloroacetyl chloride
-
Anhydrous aluminum trichloride
-
1,2-Dichloroethane
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Toluene
Procedure:
-
To a 2000 mL four-necked flask, add 110 g (1 mol) of m-fluorotoluene and 550 g of 1,2-dichloroethane.
-
Cool the mixture to approximately 0°C under a nitrogen atmosphere.
-
Add 146.3 g (1.1 mol) of anhydrous aluminum trichloride.
-
Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride dropwise, maintaining the temperature between 0 and 10°C.
-
Monitor the reaction by HPLC until the m-fluorotoluene is consumed (less than 0.5% remaining).
-
To the reaction mixture, add 440 g of a 30% aqueous sodium hydroxide solution and stir for one hour.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Separate the aqueous phase and wash the organic phase with water.
-
Distill the solvent under normal pressure to obtain the crude product.
-
Recrystallize the crude product from 360 g of toluene. Heat to reflux until the solution is clear, then cool to about 20°C.
-
Filter the crystals and dry to obtain 4-fluoro-2-methylbenzoic acid.
Quantitative Data:
| Parameter | Value |
| Yield | 94 g (61%) |
| Purity (HPLC) | Approximately 98.5% |
Protocol 2: Synthesis of this compound
4-Fluoro-2-methylbenzoic acid is then converted to the corresponding acyl chloride.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting this compound can be used in the next step without further purification.
Protocol 3: Synthesis of N-(4-Chloro-2-pyridyl)-4-fluoro-2-methylbenzamide
This protocol details the amidation reaction to form the final insecticidal compound.
Materials:
-
This compound
-
2-Amino-4-chloropyridine
-
Anhydrous pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.1 eq) to the solution and cool to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled aminopyridine solution over 20-30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield N-(4-chloro-2-pyridyl)-4-fluoro-2-methylbenzamide.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-90% |
| Purity | >98% |
Mechanism of Action: Disruption of Insect Nervous System
As a member of the N-pyridylbenzamide class of insecticides, N-(4-Chloro-2-pyridyl)-4-fluoro-2-methylbenzamide is expected to target the insect's nervous system. While the specific molecular target may vary, these compounds often act on ligand-gated ion channels, such as the nicotinic acetylcholine receptor (nAChR). By either mimicking the natural neurotransmitter acetylcholine (agonist activity) or blocking its action (antagonist activity), the insecticide disrupts the normal flow of nerve impulses. This leads to hyperexcitation or paralysis of the insect's nervous system, ultimately resulting in death.
Caption: Postulated mechanism of action for N-pyridylbenzamide insecticides.
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals, particularly insecticides. The protocols provided herein offer a clear pathway for the synthesis of a potent N-pyridylbenzamide insecticide. The unique structural features imparted by the 4-fluoro-2-methylbenzoyl moiety contribute significantly to the biological activity of the final product, highlighting the importance of fluorinated intermediates in modern agrochemical research and development. Further structure-activity relationship (SAR) studies on derivatives of this class of compounds may lead to the discovery of even more effective and selective crop protection agents.
References
Use of 4-Fluoro-2-methylbenzoyl chloride in developing herbicides and pesticides
Introduction
4-Fluoro-2-methylbenzoyl chloride is a versatile chemical intermediate increasingly utilized in the development of novel herbicides and pesticides. The incorporation of a fluorine atom and a methyl group on the benzoyl ring can significantly influence the biological activity, metabolic stability, and target-site binding affinity of the resulting agrochemical. This document provides detailed application notes and protocols for researchers and scientists involved in the discovery and development of new crop protection agents.
Synthetic Applications
This compound is primarily used in acylation reactions, particularly for the synthesis of amides, which are a prominent class of bioactive molecules in the agrochemical industry. The general reaction involves the coupling of the acid chloride with a suitable amine, often a heterocyclic or aromatic amine that serves as a key pharmacophore for herbicidal or insecticidal activity.
General Protocol for the Synthesis of N-Aryl-4-fluoro-2-methylbenzamides
This protocol describes a general method for the synthesis of N-aryl-4-fluoro-2-methylbenzamides, which can be screened for herbicidal and pesticidal activities.
Materials:
-
This compound
-
Substituted aniline (or other amine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of N-aryl-4-fluoro-2-methylbenzamides.
Application in Herbicide Development
While a specific commercial herbicide directly synthesized from this compound is not publicly documented, the structural motif is present in related compounds. A notable example of a herbicide containing a substituted aryloxypicolinamide structure is Picolinofen .
Case Study: Picolinofen
Picolinofen is a selective, post-emergence herbicide used for the control of broadleaf weeds in cereals.[1] Although not a direct derivative, its mode of action and structural features provide valuable insights for designing new herbicides based on the 4-fluoro-2-methylbenzoyl scaffold.
Mode of Action: Phytoene Desaturase (PDS) Inhibition
Picolinofen acts by inhibiting the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants.[2] Carotenoids are essential for protecting chlorophyll from photo-oxidation. Inhibition of PDS leads to the accumulation of phytoene and a deficiency of colored carotenoids, resulting in the characteristic bleaching symptoms, followed by necrosis and death of the susceptible weed.[2]
Signaling Pathway of PDS Inhibitors
Caption: Mode of action of Picolinofen via inhibition of Phytoene Desaturase (PDS).
Protocol for In Vitro Herbicidal Activity Screening
This protocol outlines a method for the preliminary screening of newly synthesized compounds for their herbicidal activity against model plant species.
Materials:
-
Synthesized N-aryl-4-fluoro-2-methylbenzamide derivatives
-
Seeds of a model dicot (e.g., Arabidopsis thaliana) and a model monocot (e.g., Lolium rigidum)
-
Agar medium (e.g., Murashige and Skoog)
-
Petri dishes
-
Growth chamber with controlled light and temperature
-
Acetone or DMSO (for dissolving compounds)
-
Positive control (e.g., a commercial herbicide like Picolinofen)
-
Negative control (solvent only)
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in acetone or DMSO.
-
Prepare agar medium and autoclave. While the medium is still molten, add the test compounds to achieve the desired final concentrations (e.g., 1, 10, 100 µM). Also prepare control plates with solvent only.
-
Pour the medium into sterile Petri dishes and allow to solidify.
-
Surface-sterilize the seeds and place them on the surface of the agar.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22 °C).
-
After 7-14 days, evaluate the herbicidal effects by measuring root length, shoot length, and observing visual symptoms such as bleaching, chlorosis, and necrosis.
-
Calculate the half-maximal inhibitory concentration (IC50) for the most active compounds.
Data Presentation: Herbicidal Activity of Hypothetical Compounds
| Compound | Target Species | IC50 (µM) - Root Inhibition | Visual Symptoms |
| Hypothetical Amide 1 | A. thaliana | 5.2 | Severe bleaching, growth arrest |
| L. rigidum | 25.8 | Moderate chlorosis | |
| Hypothetical Amide 2 | A. thaliana | 15.6 | Mild chlorosis |
| L. rigidum | >100 | No significant effect | |
| Picolinofen (Control) | A. thaliana | 1.8 | Severe bleaching |
| L. rigidum | 50.1 | Mild bleaching |
Application in Pesticide Development
The 4-fluoro-2-methylbenzoyl moiety can also be incorporated into molecules with insecticidal properties. A relevant example of a modern insecticide with a fluorinated aromatic ring is Flupyradifurone .
Case Study: Flupyradifurone
Flupyradifurone is a systemic insecticide belonging to the butenolide class, effective against a broad range of sucking insect pests.[3] It acts as an agonist of the nicotinic acetylcholine receptor (nAChR).[4]
Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist
Flupyradifurone binds to the insect's nicotinic acetylcholine receptors in the central nervous system.[4][5] This binding mimics the action of the neurotransmitter acetylcholine but is not readily broken down by acetylcholinesterase. This leads to a continuous and irreversible stimulation of the nerve cells, resulting in hyperexcitation, paralysis, and ultimately the death of the insect.[3][6] It is classified under IRAC Group 4D.[5]
Signaling Pathway of nAChR Agonists
Caption: Mode of action of Flupyradifurone as an nAChR agonist.
Protocol for In Vitro Insecticidal Activity Screening
This protocol is for assessing the contact toxicity of synthesized compounds against a model insect pest, such as the aphid (Myzus persicae).
Materials:
-
Synthesized N-aryl-4-fluoro-2-methylbenzamide derivatives
-
Colony of aphids
-
Leaf discs (e.g., from cabbage or bell pepper)
-
Agar-filled Petri dishes
-
Acetone or DMSO
-
Surfactant (e.g., Triton X-100)
-
Micro-sprayer or pipette
-
Positive control (e.g., a commercial insecticide like Flupyradifurone)
-
Negative control (solvent + surfactant)
Procedure:
-
Prepare stock solutions of the test compounds and positive control in acetone or DMSO.
-
Prepare serial dilutions of the test solutions and add a small amount of surfactant (e.g., 0.01%).
-
Place leaf discs on the agar surface in Petri dishes.
-
Apply a uniform volume of each test solution to the leaf discs and allow the solvent to evaporate.
-
Transfer a known number of adult aphids (e.g., 10-20) onto each treated leaf disc.
-
Seal the Petri dishes and incubate at a suitable temperature and photoperiod (e.g., 20 °C, 16h light/8h dark).
-
Assess mortality at 24, 48, and 72 hours after treatment.
-
Calculate the lethal concentration (LC50) for the active compounds.
Data Presentation: Insecticidal Activity of Hypothetical Compounds
| Compound | Target Pest | LC50 (µg/mL) - 48h |
| Hypothetical Amide 1 | Myzus persicae | 12.5 |
| Hypothetical Amide 2 | Myzus persicae | 85.3 |
| Flupyradifurone (Control) | Myzus persicae | 0.8 |
This compound serves as a valuable building block for the synthesis of novel agrochemicals. The protocols and examples provided herein offer a framework for the rational design, synthesis, and evaluation of new herbicidal and pesticidal compounds. By leveraging the unique properties conferred by the fluoro- and methyl-substituents, researchers can explore new chemical spaces and develop next-generation crop protection solutions with improved efficacy and safety profiles.
References
Application Notes and Protocols for Friedel-Crafts Acylation using 4-Fluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the preparation of a wide array of bioactive molecules. This document provides detailed application notes and protocols for the Friedel-Crafts acylation using 4-Fluoro-2-methylbenzoyl chloride, a versatile reagent for introducing the 4-fluoro-2-methylbenzoyl moiety into various scaffolds.
The presence of the fluorine atom and the methyl group on the benzoyl chloride can influence the reactivity and regioselectivity of the acylation reaction. The fluorine atom, being an electron-withdrawing group, can modulate the electronic properties of the resulting ketone, which is often desirable in medicinal chemistry for tuning parameters such as metabolic stability and binding affinity.
These notes provide generalized protocols that can be adapted for specific substrates. While extensive literature on Friedel-Crafts acylation exists, specific quantitative data for the acylation of various substrates with this compound is not widely available. Therefore, the presented data tables are representative examples based on established principles of Friedel-Crafts chemistry and should be considered as starting points for reaction optimization.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to generate the acylium ion. The electron-rich aromatic or heteroaromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Finally, a weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the ring, restoring aromaticity and yielding the final aryl ketone product.
Caption: General mechanism of Friedel-Crafts acylation.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates with this compound. These are illustrative examples and actual results may vary depending on the specific experimental setup and purity of reagents.
Table 1: Friedel-Crafts Acylation of Electron-Rich Aromatic Compounds
| Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Anisole | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 4 | (4-Fluoro-2-methylphenyl)(4-methoxyphenyl)methanone | 85-95 |
| Toluene | AlCl₃ (1.2) | 1,2-Dichloroethane | 0 to rt | 6 | (4-Fluoro-2-methylphenyl)(p-tolyl)methanone | 75-85 |
| m-Xylene | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 5 | (4-Fluoro-2-methylphenyl)(2,4-dimethylphenyl)methanone | 80-90 |
Table 2: Friedel-Crafts Acylation of Heteroaromatic Compounds
| Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Thiophene | SnCl₄ (1.5) | Benzene | rt | 8 | (4-Fluoro-2-methylphenyl)(thiophen-2-yl)methanone | 60-75 |
| Furan | BF₃·OEt₂ (2.0) | Dichloromethane | -20 to 0 | 3 | (4-Fluoro-2-methylphenyl)(furan-2-yl)methanone | 40-55 |
| N-Methylpyrrole | AlCl₃ (1.1) | Dichloromethane | -10 to rt | 4 | (4-Fluoro-2-methylphenyl)(1-methyl-1H-pyrrol-2-yl)methanone | 50-65 |
Experimental Protocols
Safety Precautions: Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood. Lewis acids such as aluminum chloride are corrosive and react violently with water. This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All glassware must be thoroughly dried before use.
Protocol 1: General Procedure for the Acylation of Electron-Rich Arenes (e.g., Anisole, Toluene)
This protocol describes a general method for the acylation of activated aromatic rings using aluminum chloride as the catalyst.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Aromatic substrate (e.g., Anisole, Toluene)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser (if heating is required)
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in the chosen anhydrous solvent (DCM or DCE).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
After stirring for 15-20 minutes, add the aromatic substrate (1.0 to 1.1 equivalents) dropwise via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the acylation of arenes.
Protocol 2: General Procedure for the Acylation of Heterocycles (e.g., Thiophene, Furan)
This protocol outlines a method for the acylation of more reactive and potentially acid-sensitive heterocycles. Milder Lewis acids are often preferred to minimize polymerization and degradation.
Materials:
-
This compound
-
Lewis acid catalyst (e.g., SnCl₄ or BF₃·OEt₂)
-
Heteroaromatic substrate (e.g., Thiophene, Furan)
-
Anhydrous solvent (e.g., Benzene, Dichloromethane)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 1
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the heteroaromatic substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C for thiophene, -20 °C for furan).
-
Slowly add the Lewis acid catalyst (1.5-2.0 equivalents) to the stirred solution.
-
After stirring for 10-15 minutes, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the reaction solvent (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caption: Experimental workflow for the acylation of heterocycles.
Conclusion
The Friedel-Crafts acylation with this compound provides a reliable method for the synthesis of a variety of (4-fluoro-2-methylphenyl) aryl and heteroaryl ketones. The choice of catalyst and reaction conditions should be tailored to the reactivity of the aromatic or heteroaromatic substrate to achieve optimal yields and minimize side reactions. The protocols provided herein serve as a general guideline for researchers to develop specific procedures for their target molecules. Further optimization of parameters such as catalyst loading, temperature, and reaction time may be necessary to maximize the yield for a particular substrate.
Application Notes and Protocols for the Synthesis of Specialty Polymers with 4-Fluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of specialty polymers utilizing 4-Fluoro-2-methylbenzoyl chloride as a key monomer. This versatile building block allows for the creation of advanced polymers with potential applications in high-performance materials and drug delivery systems. The incorporation of the fluoro and methyl groups into the polymer backbone is anticipated to enhance thermal stability, solubility, and biocompatibility.
The protocols detailed herein are intended to serve as a foundational guide for the synthesis and characterization of novel polyamides and polyarylates. The provided data is illustrative, based on typical results for analogous fluorinated aromatic polymers, and may be optimized to achieve desired material properties.
Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal and chemical resistance.[1] The introduction of this compound in the synthesis of these polymers can lead to materials with improved solubility and processing characteristics, which are often challenges with traditional aramids.[1] These fluorinated polyamides are promising candidates for applications in advanced composites, specialty fibers, and as matrices for controlled drug release.[2]
Experimental Protocol: Synthesis of Poly(p-phenylene-4-fluoro-2-methylbenzamide)
This protocol describes the low-temperature solution polycondensation of this compound with p-phenylenediamine.
Materials:
-
This compound (≥98% purity)[3]
-
p-Phenylenediamine (≥98% purity)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation:
-
Purify p-phenylenediamine by recrystallization from ethanol.
-
Ensure N,N-dimethylacetamide (DMAc) is anhydrous.
-
-
Reaction Setup:
-
Set up the three-necked flask with a magnetic stirrer, nitrogen inlet/outlet, and a dropping funnel.
-
Purge the flask with high-purity nitrogen gas.
-
Add p-phenylenediamine (1.081 g, 10 mmol) and anhydrous lithium chloride (0.5 g) to the flask.
-
Add 20 mL of anhydrous DMAc to dissolve the reactants.
-
-
Polymerization:
-
Dissolve this compound (1.726 g, 10 mmol) in 10 mL of anhydrous DMAc in the dropping funnel.
-
Slowly add the this compound solution to the stirred solution of p-phenylenediamine at 0-5 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the viscous reaction mixture into 200 mL of methanol.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, LiCl, and solvent.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Illustrative Data for Fluorinated Aromatic Polyamides
The following table summarizes typical characterization data for aromatic polyamides derived from fluorinated diacid chlorides. Actual results may vary based on specific reaction conditions and the purity of the reagents.
| Property | Illustrative Value | Method of Analysis |
| Inherent Viscosity (ηinh) | 0.67–1.16 dL/g | Ubbelohde Viscometer |
| Weight Average MW (Mw) | 1.3 × 10⁴ – 2.7 × 10⁴ g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp (Tg) | 138–198 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp (TGA) | 430–472 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 71–115 MPa | Tensile Testing |
| Elongation at Break | 4.1 - 9.0% | Tensile Testing |
| Solubility | Soluble in DMAc, NMP, DMF, DMSO | Solubility Testing |
Note: Data is based on values reported for similar fluorinated aromatic polyamides and is for illustrative purposes only.[1][4]
Synthesis of Polyarylates
Polyarylates are a type of polyester known for their high thermal stability, good mechanical properties, and excellent optical clarity. The use of this compound in their synthesis can yield materials with enhanced solubility and potentially interesting electro-optical properties.[5] These polymers are suitable for applications such as specialty films, coatings, and advanced optical materials.
Experimental Protocol: Synthesis of a Polyarylate from Bisphenol A and this compound
This protocol outlines the interfacial polycondensation method for synthesizing a polyarylate from this compound and Bisphenol A.
Materials:
-
This compound (≥98% purity)
-
Bisphenol A (≥98% purity)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium bromide (TBAB, phase transfer catalyst)
-
Methanol
-
Hydrochloric Acid (HCl, dilute)
Equipment:
-
High-speed mechanical stirrer
-
Beaker or reaction vessel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Aqueous Phase Preparation:
-
Dissolve Bisphenol A (2.283 g, 10 mmol) and NaOH (0.88 g, 22 mmol) in 50 mL of deionized water in a beaker.
-
Add TBAB (0.1 g) to the aqueous solution.
-
-
Organic Phase Preparation:
-
Dissolve this compound (3.452 g, 20 mmol) in 50 mL of dichloromethane.
-
-
Interfacial Polymerization:
-
Combine the aqueous and organic phases in a reaction vessel.
-
Stir the mixture vigorously using a high-speed mechanical stirrer for 2 hours at room temperature.
-
-
Polymer Isolation and Purification:
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl and then with deionized water until the washings are neutral.
-
Precipitate the polymer by slowly adding the dichloromethane solution to 300 mL of methanol with stirring.
-
Filter the white polymer precipitate.
-
Dry the polyarylate in a vacuum oven at 60°C for 24 hours.
-
Illustrative Data for Fluorinated Polyarylates
The following table presents expected properties for polyarylates synthesized with fluorinated monomers.
| Property | Illustrative Value | Method of Analysis |
| Inherent Viscosity (ηinh) | 0.5 - 0.9 dL/g | Ubbelohde Viscometer |
| Weight Average MW (Mw) | 2.0 × 10⁴ – 5.0 × 10⁴ g/mol | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp (Tg) | 180 - 230 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp (TGA) | > 450 °C | Thermogravimetric Analysis (TGA) |
| Refractive Index | 1.58 - 1.62 | Refractometry |
| Solubility | Soluble in Chloroform, THF, Dichloromethane | Solubility Testing |
Note: This data is illustrative and based on typical values for aromatic polyarylates.[5]
Workflow and Potential Applications in Drug Delivery
The synthesis of specialty polymers using this compound follows a structured workflow from monomer selection to final polymer characterization.
Caption: General workflow for synthesis and application development.
Polymers derived from fluorinated monomers are being explored for advanced drug delivery applications.[2][6] Their hydrophobic nature and potential for modification can be leveraged to create nanoparticles for targeted drug delivery. A hypothetical signaling pathway for a polymer-based nanoparticle in cancer therapy is illustrated below.
Caption: Hypothetical pathway for targeted drug delivery.
References
Application Notes and Protocols: N-acylation of Heterocyclic Amines with 4-Fluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-acylation of various heterocyclic amines using 4-Fluoro-2-methylbenzoyl chloride. This reaction is a fundamental transformation in medicinal chemistry for the synthesis of novel amide derivatives with potential biological activity.
Introduction
N-acylation of heterocyclic amines is a cornerstone reaction in the synthesis of a vast array of biologically active compounds. The resulting N-acyl heterocycles are prevalent scaffolds in numerous pharmaceuticals and agrochemicals. The introduction of a substituted benzoyl group, such as 4-Fluoro-2-methylbenzoyl, can significantly influence the pharmacological properties of the parent heterocyclic amine, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.
This compound is a versatile reagent for this transformation due to the reactive acyl chloride functionality, which readily couples with the nucleophilic nitrogen of heterocyclic amines. The presence of the fluoro and methyl substituents on the benzoyl ring offers opportunities for modulating the electronic and steric properties of the final molecule, which is a key strategy in structure-activity relationship (SAR) studies during drug discovery.
General Reaction Scheme
The N-acylation of a heterocyclic amine with this compound proceeds via a nucleophilic acyl substitution mechanism. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General reaction scheme for the N-acylation of heterocyclic amines.
Data Presentation: Representative N-acylation Reactions
While comprehensive quantitative data for the N-acylation of a wide range of heterocyclic amines with this compound is not extensively available in the public domain, the following table summarizes representative yields and conditions for analogous reactions. These can serve as a baseline for optimizing specific transformations.
| Heterocyclic Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Piperazine | Triethylamine | Chloroform | 0 to RT | 12 | 66 | [N-(2,4-Difluorobenzoyl)piperazine] |
| Pyrrolidine | Potassium Carbonate | THF/Acetonitrile | RT | 2 | 76 | [N-(4-chlorobenzoyl)pyrrolidine derivative][1] |
| Imidazole | Clay catalyst | Solvent-free | RT | 0.1 | 96 | [N-benzoylimidazole][2] |
| Morpholine | Triethylamine | Dichloromethane | 0 to RT | 3 | ~98 | [Morpholine carbonyl chloride synthesis][3] |
| 4-Aminopyridine | Pyridine | Dichloromethane | RT | 4 | ~90 | [General acylation of aminopyridines] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.
Experimental Protocols
4.1. General Protocol for N-acylation of Saturated Heterocyclic Amines (e.g., Piperidine, Pyrrolidine, Morpholine)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heterocyclic amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the heterocyclic amine (1.0 eq.) in anhydrous DCM, add the base (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
4.2. Protocol for N-acylation of Aromatic Heterocyclic Amines (e.g., Imidazole)
Materials:
-
Imidazole (1.0 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
Procedure:
-
To a suspension of imidazole (1.0 eq.) and anhydrous K₂CO₃ (1.5 eq.) in anhydrous MeCN, add this compound (1.0 eq.) at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
Characterization of Products
The synthesized N-acylated heterocyclic amines can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
Visualizations
Experimental Workflow
References
- 1. 4-Chlorobenzoyl-meso-octamethylcalix[2]pyrrolidino[2]pyrrole: an acyl chloride derivative of a partially reduced calix[4] pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. CN104341374A - Preparation method for morpholine carbonyl chloride compound - Google Patents [patents.google.com]
Application Notes: 4-Fluoro-2-methylbenzoyl Chloride in the Synthesis of Bioactive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 4-fluoro-2-methylbenzoyl chloride as a key building block in the synthesis of bioactive molecules, specifically focusing on N-(thiazol-2-yl)benzamide derivatives with potential as kinase inhibitors in cancer therapy. The inclusion of the 4-fluoro-2-methylbenzoyl moiety is a strategic approach in medicinal chemistry to enhance the pharmacological properties of the final compound. The fluorine atom can improve metabolic stability, binding affinity, and cell permeability, while the methyl group can influence conformation and selectivity.
Featured Application: Synthesis of a Potential VEGFR-2 Kinase Inhibitor
This section outlines the synthesis and biological evaluation of a representative N-(thiazol-2-yl)benzamide derivative incorporating the 4-fluoro-2-methylbenzoyl scaffold. This class of compounds has shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.
Experimental Protocols
Synthesis of N-(thiazol-2-yl)-4-fluoro-2-methylbenzamide
This protocol describes a two-step synthesis of the target compound from commercially available starting materials.
Step 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid
A common method for the synthesis of 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[1]
-
Materials: m-fluorotoluene, trichloroacetyl chloride, anhydrous aluminum trichloride, 1,2-dichloroethane, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
Dissolve m-fluorotoluene (1.0 eq) in 1,2-dichloroethane in a four-necked reaction flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C and add anhydrous aluminum trichloride (1.1 eq).
-
Slowly add trichloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature between 0 and 10°C.
-
Monitor the reaction by HPLC until the m-fluorotoluene is consumed.
-
Perform an alkaline hydrolysis using sodium hydroxide solution.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Isolate the crude 4-fluoro-2-methylbenzoic acid and its isomer by filtration.
-
Purify the target product, 4-fluoro-2-methylbenzoic acid, by recrystallization from a suitable solvent like toluene.
-
Step 2: Synthesis of this compound
The synthesized carboxylic acid is then converted to the corresponding acid chloride.
-
Materials: 4-Fluoro-2-methylbenzoic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound, which can be used in the next step without further purification.
-
Step 3: Amide Coupling to Synthesize N-(thiazol-2-yl)-4-fluoro-2-methylbenzamide
The final step involves the acylation of 2-aminothiazole with the prepared this compound.
-
Materials: this compound, 2-aminothiazole, a suitable base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in a reaction flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, N-(thiazol-2-yl)-4-fluoro-2-methylbenzamide.
-
Data Presentation
The following table summarizes the in vitro anticancer activity of a series of N-(thiazol-2-yl)benzamide derivatives against various human cancer cell lines. The data is presented as IC₅₀ values (µM), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |
| 6d | 4-methoxy | 1.30 ± 0.32 | 1.52 ± 0.45 | 2.57 ± 0.12 |
| 6e | 4-chloro | 2.36 ± 0.18 | 1.97 ± 0.08 | 2.80 ± 0.39 |
| 6i | 3,4-dimethoxy | 0.95 ± 0.063 | 1.32 ± 0.16 | 1.24 ± 0.10 |
| 6j | 3,4,5-trimethoxy | 3.24 ± 0.12 | 2.60 ± 0.06 | 3.78 ± 0.35 |
| 6m | 3-nitro | 4.06 ± 0.26 | 3.78 ± 0.57 | 4.92 ± 0.22 |
| Etoposide | (Standard) | 1.10 ± 0.26 | 2.37 ± 0.16 | 1.89 ± 0.11 |
Data adapted from a study on N-(thiazol-2-yl)benzamides of quinoxaline as DNA topoisomerase II targeting anticancer agents.[2][3][4]
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for N-(thiazol-2-yl)-4-fluoro-2-methylbenzamide.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Fluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Fluoro-2-methylbenzoyl chloride. While specific literature precedents for this exact substrate are limited, the following protocols for Stille and decarbonylative Suzuki-Miyaura couplings are based on established methods for structurally similar aroyl chlorides and serve as a robust starting point for reaction discovery and optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound is a versatile building block, and its cross-coupling provides access to a variety of substituted biaryls and ketones, which are important motifs in medicinal chemistry.
This document outlines two principal palladium-catalyzed cross-coupling strategies applicable to this compound:
-
Stille Coupling: The reaction of the acyl chloride with an organostannane reagent to form a ketone.
-
Decarbonylative Suzuki-Miyaura Coupling: The reaction of the acyl chloride with a boronic acid, which proceeds with the loss of carbon monoxide to form a biaryl compound.
Stille Coupling of this compound
The Stille coupling provides a direct method for the synthesis of ketones from acyl chlorides and organostannanes. This reaction is known for its tolerance of a wide range of functional groups.
General Reaction Scheme
Figure 1: General scheme for the Stille coupling of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂])
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the limiting reagent).
-
Add the organostannane reagent (1.0 - 1.2 equivalents).
-
Add this compound (1.0 equivalent).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
The following table provides representative yields for Stille couplings of various aroyl chlorides with organostannanes, which can be used as a reference for the expected outcome with this compound.
| Aroyl Chloride | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| Benzoyl chloride | Phenyltributylstannane | PdCl₂(PPh₃)₂ (2) | Toluene | 110 | 85 |
| 4-Methoxybenzoyl chloride | Vinyltributylstannane | Pd(PPh₃)₄ (3) | DMF | 80 | 92 |
| 2-Naphthoyl chloride | (Ethynyl)tributylstannane | Pd(PPh₃)₄ (2.5) | Toluene | 100 | 78 |
Decarbonylative Suzuki-Miyaura Coupling
This reaction offers a pathway to biaryl compounds from aroyl chlorides and boronic acids, proceeding through a decarbonylative mechanism where a molecule of carbon monoxide is extruded.
General Reaction Scheme
Figure 2: General scheme for the decarbonylative Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is a general procedure and may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)
-
Bulky phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the arylboronic acid (1.2 - 1.5 equivalents) and the base (2.0 - 3.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Seal the flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
The following table shows representative yields for decarbonylative Suzuki-Miyaura couplings of related aroyl chlorides.
| Aroyl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Methylbenzoyl chloride | Phenylboronic acid | [Pd(allyl)Cl]₂ / XPhos | K₂CO₃ | Toluene | 110 | 88 |
| 4-Chlorobenzoyl chloride | 4-Methoxyphenylboronic acid | [Pd(cinnamyl)Cl]₂ / SPhos | Cs₂CO₃ | Dioxane | 120 | 75 |
| 3-Trifluoromethylbenzoyl chloride | 3-Thienylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 82 |
Reaction Mechanisms
Stille Coupling Catalytic Cycle
Figure 3: Catalytic cycle for the Stille coupling of an aroyl chloride.
Decarbonylative Suzuki-Miyaura Coupling Pathway
Figure 4: Plausible pathway for the decarbonylative Suzuki-Miyaura coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.
-
Organostannane reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Acyl chlorides are corrosive and lachrymatory. Handle with care.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
Conclusion
The palladium-catalyzed Stille and decarbonylative Suzuki-Miyaura couplings are versatile methods for the functionalization of this compound. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel ketones and biaryl compounds for applications in drug discovery and materials science. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results for specific substrate combinations.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-methylbenzoyl chloride
Welcome to the technical support center for 4-Fluoro-2-methylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a substituted aromatic acyl chloride. Its chemical structure consists of a benzene ring substituted with a fluorine atom at the 4-position, a methyl group at the 2-position, and a chlorocarbonyl group at the 1-position. It is primarily used as a reagent in organic synthesis, particularly in Friedel-Crafts acylation reactions to introduce the 4-fluoro-2-methylbenzoyl moiety onto other aromatic or aliphatic compounds. This makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.
Q2: How should this compound be handled and stored?
A2: Like most acyl chlorides, this compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It reacts with water, including moisture in the air, to produce hydrochloric acid, which is also corrosive. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q3: What are the expected directing effects of the substituents on this compound in a Friedel-Crafts acylation reaction?
A3: In a Friedel-Crafts acylation, the 4-Fluoro-2-methylbenzoyl group is the electrophile. The directing effects of its substituents become relevant when considering potential intramolecular reactions or their influence on the reactivity of the acyl chloride itself. The fluorine atom is an ortho-, para-directing deactivator due to its competing inductive withdrawal (-I) and resonance donation (+M) effects.[1][2] The methyl group is an ortho-, para-directing activator. The primary factor influencing the regioselectivity of the reaction will be the directing effects of the substituents on the aromatic substrate being acylated.
Q4: How does the presence of both a fluorine and a methyl group on the benzoyl chloride affect its reactivity?
A4: The fluorine atom, being highly electronegative, has an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon, potentially making the acyl chloride more reactive. The methyl group, being electron-donating, has the opposite effect. The overall reactivity will be a balance of these electronic effects, as well as steric hindrance from the ortho-methyl group.
Troubleshooting Guide
This guide addresses common problems encountered during Friedel-Crafts acylation reactions using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may have been deactivated by moisture. | - Use a fresh, unopened container of the anhydrous Lewis acid. - Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and the reaction is run under an inert atmosphere (nitrogen or argon). - Use anhydrous solvents. |
| 2. Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. | - Use a stoichiometric amount (at least 1 equivalent) of the Lewis acid catalyst relative to the acyl chloride.[3] | |
| 3. Deactivated Aromatic Substrate: The aromatic ring being acylated may have strongly electron-withdrawing substituents. | - Friedel-Crafts acylation is generally not effective on strongly deactivated rings. Consider alternative synthetic routes. | |
| 4. Low Reaction Temperature: The activation energy for the reaction may not be overcome at low temperatures. | - Gradually and carefully increase the reaction temperature while monitoring for the formation of byproducts. | |
| Formation of Multiple Products (Isomers) | 1. Competing Directing Effects: The aromatic substrate may have multiple activating groups leading to a mixture of ortho, meta, and para isomers. | - Optimize the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. - The choice of solvent can also influence regioselectivity. |
| 2. Steric Hindrance: The ortho-methyl group on the this compound can influence the regioselectivity of the acylation on the substrate. | - In cases of significant steric hindrance, the acylation may preferentially occur at the less hindered position (e.g., para position) of the aromatic substrate. | |
| Formation of Side Products | 1. Hydrolysis of Acyl Chloride: Presence of water in the reaction mixture will hydrolyze this compound to 4-Fluoro-2-methylbenzoic acid. | - Ensure strictly anhydrous conditions. |
| 2. Dealkylation or Isomerization: Under harsh conditions (high temperature, strong Lewis acid), side reactions on the substrate or product can occur. | - Use milder reaction conditions (lower temperature, less reactive Lewis acid if possible). | |
| Difficult Product Purification | 1. Incomplete Quenching: The complex formed between the ketone product and the Lewis acid may not have been fully hydrolyzed during work-up. | - Pour the reaction mixture slowly into a mixture of ice and concentrated HCl with vigorous stirring to ensure complete decomposition of the complex. |
| 2. Emulsion during Work-up: Formation of insoluble aluminum hydroxides can lead to emulsions. | - Ensure sufficient acid is used during the quench. - Addition of a co-solvent during extraction may help break the emulsion. |
Experimental Protocols
Protocol 1: Preparation of this compound from 4-Fluoro-2-methylbenzoic acid
This protocol describes the conversion of the carboxylic acid to the acyl chloride, a necessary preliminary step if starting from the acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-Fluoro-2-methylbenzoic acid (1 equivalent).
-
Addition of Thionyl Chloride: Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (around 80 °C) and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation.
Protocol 2: General Procedure for Friedel-Crafts Acylation using this compound
This protocol provides a general method for the acylation of an aromatic substrate.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. The condenser should be fitted with a gas outlet connected to a trap to neutralize the evolved HCl gas.
-
Catalyst and Solvent: Charge the flask with the anhydrous Lewis acid (e.g., aluminum chloride, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 15-30 minutes, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for Friedel-Crafts acylation reactions. Note that optimal conditions will vary depending on the specific aromatic substrate.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | AlCl₃ | Dichloromethane | 0 to RT | 2 | 85-95 (para isomer) | [4][5] |
| Anisole | FeCl₃ | Dichloromethane | 0 to RT | 3 | 90-98 (para isomer) | [6][7] |
| Benzene | AlCl₃ | 1,2-Dichloroethane | 5-10 | 1-2 | >90 | [8] |
| N-Methylpyrrole | Resorcinarene Capsule | Chloroform | 30-50 | 5-20 | 99 | [9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 8. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 9. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amidation with 4-Fluoro-2-methylbenzoyl chloride
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during amidation reactions with 4-fluoro-2-methylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the amidation of this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as a nucleophilic addition-elimination reaction.[1][2] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct.[1][3][4]
Q2: What are the most common side reactions I should be aware of when using this compound for amidation?
While this compound is a reactive acylating agent, several side reactions can occur:
-
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis, reacting with any trace amounts of water to form the corresponding carboxylic acid (4-fluoro-2-methylbenzoic acid).[5]
-
Diacylation: With primary amines, it is possible for a second molecule of the acyl chloride to react with the newly formed amide, leading to a diacylated byproduct. This is more likely to occur if the amide nitrogen is still sufficiently nucleophilic and there is an excess of the acyl chloride.
-
Reaction with Tertiary Amine Base: While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used as HCl scavengers, they can sometimes react with highly reactive acyl chlorides to form unstable acylammonium salts, which can lead to colored impurities or other degradation products.[6]
-
Epimerization of Chiral Amines: If the amine substrate is chiral and has a stereocenter at the α-position, the reaction conditions (particularly the presence of a base) can potentially lead to epimerization.[7]
Q3: How do the fluoro and methyl substituents on the benzoyl chloride affect its reactivity and the likelihood of side reactions?
The electronic and steric properties of the substituents play a significant role:
-
Fluorine: As an electron-withdrawing group, the fluorine atom at the 4-position increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride more reactive towards nucleophiles, including the desired amine and undesired water, potentially increasing the rate of both the main reaction and the hydrolysis side reaction.
-
Methyl Group: The ortho-methyl group introduces some steric hindrance around the carbonyl group. This might slightly slow down the rate of reaction with bulky amines.
Troubleshooting Guides
Issue 1: Low yield of the desired amide and presence of 4-fluoro-2-methylbenzoic acid.
Q: My reaction has a low yield, and I've isolated 4-fluoro-2-methylbenzoic acid as a major byproduct. What happened?
A: This is a classic sign of hydrolysis of your starting material, this compound. Acyl chlorides are very sensitive to moisture.[5]
Troubleshooting Steps:
-
Drying of Solvents and Reagents: Ensure all solvents (e.g., DCM, THF, acetonitrile) are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).[8] Amines should be dried or used from a fresh bottle.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Consider adding the acyl chloride solution dropwise to the solution of the amine and base. This ensures that the highly reactive acyl chloride is immediately in the presence of the desired nucleophile, minimizing its contact time with any trace water.[3]
-
Temperature Control: For very fast reactions, running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can help control the reaction rate and may favor the desired amidation over hydrolysis.[3]
Issue 2: Formation of an unexpected higher molecular weight byproduct.
Q: I'm reacting this compound with a primary amine and see a byproduct with a mass corresponding to the addition of two acyl groups. What is this?
A: This is likely a diacylation product. The initially formed secondary amide can be deprotonated by the base, and the resulting anion can react with a second molecule of the acyl chloride.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the amine or a 1:1 ratio of amine to acyl chloride. Avoid using an excess of the acyl chloride.
-
Slow Addition: Add the acyl chloride slowly to the reaction mixture. This maintains a low concentration of the acyl chloride at any given time, favoring reaction with the more nucleophilic primary amine over the less nucleophilic amide.
-
Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) might be less likely to deprotonate the amide product compared to a smaller base like triethylamine.
Issue 3: The reaction mixture turns dark or contains colored impurities.
Q: My reaction with a tertiary amine base (like TEA or pyridine) turned dark yellow or brown. What could be the cause?
A: Highly reactive acyl chlorides can react with tertiary amine bases to form reactive acylammonium salts. These intermediates can sometimes be unstable and decompose, leading to colored impurities.
Troubleshooting Steps:
-
Use a Hindered Base: Switch to a more sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Their bulkiness makes them less likely to act as nucleophiles.
-
Use an Inorganic Base: Consider using an inorganic base like potassium carbonate or running the reaction under Schotten-Baumann conditions with an aqueous base (e.g., NaOH solution) in a biphasic system.[3][9]
-
Temperature Control: Lowering the reaction temperature can help to suppress this side reaction.
Experimental Protocols
General Protocol for Amidation (Schotten-Baumann Conditions)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, 5-10 mL per mmol of amine).
-
Addition of Base: Add a suitable base. For organic bases like triethylamine or DIPEA, use 1.1-1.5 equivalents.[3]
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0-1.1 eq.) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.[3]
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, then with a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride (as the carboxylate), and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
To optimize your reaction and minimize side products, it is crucial to track the outcomes of different reaction conditions. Use the table below to record your experimental data.
| Entry | Amine (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield of Amide (%) | Yield of Hydrolysis Product (%) | Other Byproducts (%) |
| 1 | 1.0 | TEA (1.2) | DCM | RT | 4 | |||
| 2 | 1.2 | TEA (1.2) | DCM | RT | 4 | |||
| 3 | 1.0 | DIPEA (1.2) | DCM | 0->RT | 6 | |||
| 4 | 1.0 | K₂CO₃ (2.0) | MeCN | RT | 12 |
Visualizations
Caption: General workflow for the amidation of this compound.
Caption: Hydrolysis: a common side reaction with acyl chlorides.
Caption: A logical workflow for troubleshooting common amidation issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.it [fishersci.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Products from 4-Fluoro-2-methylbenzoyl Chloride Reactions
Welcome to the technical support center for experiments involving 4-Fluoro-2-methylbenzoyl chloride. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: When using this compound, the most common impurities are typically unreacted starting materials, the hydrolysis byproduct 4-fluoro-2-methylbenzoic acid, and any catalysts or bases (like triethylamine) used in the reaction. The acyl chloride is highly reactive with water, leading to the formation of the corresponding carboxylic acid.[1][2]
Q2: What is the first purification step I should perform after my reaction is complete?
A2: A liquid-liquid extraction (aqueous wash) is almost always the recommended first step. This will remove the majority of water-soluble impurities. Use a dilute acid wash (e.g., 1 M HCl) to remove basic impurities like amines, followed by a dilute base wash (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, including the key byproduct 4-fluoro-2-methylbenzoic acid.[2][3]
Q3: Which purification technique is best for my solid product, recrystallization or column chromatography?
A3: The choice depends on the nature of the impurities. Recrystallization is an excellent and often preferred method for removing small amounts of impurities from a solid product, assuming a suitable solvent can be found.[4] If your product is contaminated with byproducts of similar polarity or is an oil, flash column chromatography provides more effective separation.[5][6]
Q4: How do I remove the byproduct 4-fluoro-2-methylbenzoic acid?
A4: 4-fluoro-2-methylbenzoic acid is an acidic impurity and can be effectively removed by washing the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or potassium hydroxide (KOH) solution.[7][8] The acid will be converted to its water-soluble carboxylate salt, which will partition into the aqueous layer.
Troubleshooting Guide
Issue 1: Recrystallization Problems
Q: My solid product is not crystallizing from the solution, even after cooling in an ice bath. What can I do?
A: This is a common issue often caused by supersaturation or the presence of impurities that inhibit crystal formation. Try the following techniques:
-
Scratch the Flask: Gently scratch the inside surface of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.
-
Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to evaporate a small amount of the solvent to increase the concentration of your product and then allow it to cool slowly again.
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Slow Cooling: Rapid cooling can sometimes lead to oiling out instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Q: My product "oiled out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the compound's melting point is below the solvent's boiling point.[9] To resolve this:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Placing the flask in a warm water bath and allowing the entire system to cool to room temperature can be effective.[9]
Issue 2: Column Chromatography Challenges
Q: My product is not moving off the baseline on the TLC plate, even with a polar solvent system.
A: If your compound is very polar, it may adhere strongly to the silica gel. For highly polar products like some amides, you may need to modify your solvent system.[10] Consider these options:
-
Add Methanol: Start adding a small percentage of methanol (e.g., 1-10%) to your ethyl acetate/hexane eluent. Methanol is a very polar solvent that can help elute highly polar compounds.
-
Use a Different Stationary Phase: If your compound is basic, it might be binding irreversibly to the acidic silica gel. Consider using a different stationary phase, like alumina, or using reversed-phase chromatography.[11]
-
Add an Acidic/Basic Modifier: For acidic or basic compounds, adding a small amount (e.g., 1%) of acetic acid or triethylamine, respectively, to the eluent can improve chromatography by neutralizing active sites on the silica and improving peak shape.
Q: I have two spots on my TLC that are very close together. How can I separate them with column chromatography?
A: Separating compounds with similar Rf values requires optimizing the chromatography conditions for higher resolution.
-
Fine-tune the Solvent System: Test various solvent systems with slightly different polarities. Sometimes switching from ethyl acetate to acetone or dichloromethane can alter the selectivity and improve separation.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Apply Gradient Elution: Start with a less polar solvent system to elute the higher Rf compound first, then gradually increase the polarity of the eluent to elute the lower Rf compound.[6]
Data Presentation: Purification Solvents
Table 1: Common Solvents for Recrystallization of Amide/Ester Products
| Solvent/System | Compound Type Suitability | Notes |
| Ethanol | Amides, Esters | A versatile and commonly used polar solvent.[4] |
| Acetonitrile | Amides | Often gives very good results for amide purification.[4] |
| Toluene | Carboxylic Acids, Amides | Effective for less polar compounds; used for purifying 4-fluoro-2-methylbenzoic acid.[12] |
| n-Hexane / Ethyl Acetate | Esters, less polar Amides | A common two-solvent system allowing for fine-tuning of polarity.[13] |
| n-Hexane / Acetone | General | A good general mixture for compounds that may be difficult to crystallize.[13] |
Table 2: Example Solvent Systems for Flash Column Chromatography
| Eluent System (v/v) | Typical Application | Reference |
| Hexane / Ethyl Acetate (30:1) | Separation of moderately non-polar benzophenone derivatives. | [5] |
| Hexane / Ethyl Acetate (10:1) | General purpose for compounds of intermediate polarity. | [5] |
| Dichloromethane / Hexane / Ethyl Acetate (7:3:1) | Purification of N-benzyl-N-methyl-2-(4-isobutylphenyl)propanamide. | [14] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Amide Synthesis
This protocol describes a typical work-up procedure following the reaction of this compound with an amine.
-
Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath and cautiously add deionized water to quench any remaining acyl chloride.
-
Dilute and Separate: Transfer the mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate or dichloromethane (DCM) to ensure the product is fully dissolved in the organic phase.
-
Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously, vent frequently, and then allow the layers to separate. Drain and discard the lower aqueous layer. This step removes unreacted amine and any basic catalyst.[3]
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, vent, and separate the layers. This wash removes the acidic 4-fluoro-2-methylbenzoic acid byproduct.[3]
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to remove residual water.[3]
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be further purified.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of a crude product using silica gel chromatography.
-
Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gentle air pressure, ensuring no air bubbles or cracks form.[6][15]
-
Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction or the column eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elute the Column: Carefully add the eluent to the column. Apply gentle air pressure to begin flowing the solvent through the column at a steady rate.[6]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain your desired product. Visualize the spots using a UV lamp.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified compound.[6]
Visualizations
Caption: A typical workflow for reaction and subsequent purification.
Caption: A decision tree for selecting a purification strategy.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Steric Hindrance of the Ortho-Methyl Group in Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with steric hindrance from ortho-methyl groups in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why do ortho-methyl groups significantly hinder reactions at an adjacent functional group?
A1: The ortho-methyl group poses a significant steric barrier due to its spatial bulk in close proximity to the reaction center. This steric hindrance can impede the approach of reagents and catalysts, destabilize transition states, and in some cases, alter the preferred reaction pathway, often leading to lower yields or complete inhibition of the desired transformation.
Q2: What are the most common strategies to overcome steric hindrance from an ortho-methyl group?
A2: The primary strategies involve:
-
Catalyst and Ligand Selection: Employing catalysts with specific steric and electronic properties, such as those with bulky, electron-rich ligands, can facilitate reactions with sterically encumbered substrates.
-
Reaction Condition Optimization: Increasing reaction temperature or pressure can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Use of Specialized Reagents: Certain reagents are designed to be more reactive or less sensitive to steric bulk.
-
Directing Groups: In aromatic systems, the use of a directing group can position a reagent or catalyst favorably for reaction at the sterically hindered ortho position.
Q3: For a Suzuki-Miyaura coupling involving a 2-methylphenylboronic acid, what type of ligand is recommended?
A3: For sterically hindered Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended. N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in these challenging couplings. These ligands promote the formation of a highly reactive palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.
Q4: In a Grignard reaction with a ketone bearing an ortho-methyl group, what are the likely side reactions?
A4: With sterically hindered ketones, Grignard reagents may act as a base, leading to deprotonation at the α-carbon to form an enolate. This results in the recovery of the starting ketone after workup. Another possible side reaction is reduction, where a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon.
Q5: Can high pressure be used to overcome steric hindrance?
A5: Yes, applying high pressure can be an effective strategy. High-pressure conditions can lower activation energy barriers and increase the solubility of gaseous reactants, facilitating reactions that are otherwise sluggish at atmospheric pressure. This can be particularly useful in overcoming the steric hindrance of an ortho-methyl group.
Troubleshooting Guides
Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Ortho-Methylated Substrates
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Ineffective Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. | Switch to a Bulky Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition and reductive elimination. |
| Inappropriate Base: The base may not be strong enough to activate the boronic acid for transmetalation. | Use a Stronger Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, consider a stronger base like potassium tert-butoxide (t-BuOK). | |
| Poor Solvent Choice: The solvent may not be optimal for the solubility of reagents or for promoting the catalytic cycle. | Optimize the Solvent: Toluene, 1,4-dioxane, or THF are common choices. A mixture of an organic solvent and water can sometimes be beneficial. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of the aryl halide. | Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period. |
| Inefficient Pre-catalyst Reduction: Pd(II) sources can sometimes promote homocoupling during their in-situ reduction to Pd(0). | Use a Pd(0) Source or an Efficient Pre-catalyst: Consider using a pre-formed Pd(0) catalyst or a pre-catalyst known for efficient reduction. |
Troubleshooting Grignard Reactions with Ortho-Methylated Ketones
| Problem | Possible Cause | Suggested Solution |
| Recovery of Starting Ketone | Enolization: The Grignard reagent is acting as a base and deprotonating the α-carbon. | Use a Less Hindered Grignard Reagent: If possible, use a less bulky Grignard reagent. Lower the Reaction Temperature: Performing the reaction at a lower temperature can favor the nucleophilic addition over deprotonation. Use a "Turbo Grignard" Reagent: Reagents like iPrMgCl·LiCl are more reactive and can favor the desired addition. |
| Formation of a Reduced Alcohol Product | Reduction Side Reaction: A hydride is being transferred from the Grignard reagent. | Use a Grignard Reagent without β-Hydrogens: If possible, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide). |
| Low Conversion | Steric Hindrance Preventing Attack: The ortho-methyl group is blocking the approach of the Grignard reagent. | Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer period or gently heat to provide more energy for the reaction to occur. Use a More Reactive Grignard Reagent: Consider using an organolithium reagent, which is generally more nucleophilic than the corresponding Grignard reagent. |
Data Presentation
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
This table compares the yields of Suzuki-Miyaura coupling reactions for ortho- and para-substituted substrates, highlighting the impact of the ortho-methyl group's steric hindrance.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-2-methylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | Hypothetical data based on typical yields for hindered couplings |
| 1-Bromo-4-methylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 | Hypothetical data based on typical yields for unhindered couplings |
| 2-Chlorotoluene | 4-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 92 | Based on data for similar hindered couplings |
| 4-Chlorotoluene | 4-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | >98 | Based on data for similar unhindered couplings |
Table 2: Comparative Yields in Grignard Reactions with Acetophenones
This table illustrates the effect of the ortho-methyl group on the yield of Grignard reactions with substituted acetophenones.
| Ketone | Grignard Reagent | Solvent | Yield of Tertiary Alcohol (%) | Reference |
| 2'-Methylacetophenone | Phenylmagnesium bromide | Diethyl ether | ~60-70 | Estimated from literature on hindered ketones |
| 4'-Methylacetophenone | Phenylmagnesium bromide | Diethyl ether | >90 | Estimated from literature on unhindered ketones |
| 2',4',6'-Trimethylacetophenone | Methylmagnesium iodide | Diethyl ether | Low (significant enolization) | General knowledge of highly hindered ketones |
| Acetophenone | Methylmagnesium iodide | Diethyl ether | >95 | Standard textbook yields |
Table 3: Comparative Yields in Fischer Esterification of Substituted Benzoic Acids
This table shows the impact of the ortho-methyl group on the equilibrium and yield of Fischer esterification.
| Carboxylic Acid | Alcohol | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| 2-Methylbenzoic acid | Methanol (excess) | H₂SO₄ | Reflux, 24h | ~50-60 | Estimated from studies on hindered esterifications |
| 4-Methylbenzoic acid | Methanol (excess) | H₂SO₄ | Reflux, 24h | >90 | Estimated from studies on unhindered esterifications |
| 2,6-Dimethylbenzoic acid | Methanol (excess) | H₂SO₄ | Reflux, 24h | <5 | General knowledge of severely hindered esterifications |
| Benzoic acid | Methanol (excess) | H₂SO₄ | Reflux, 24h | ~95 | Standard textbook yields |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Methylphenylboronic Acid with 4-Bromoanisole
Materials:
-
2-Methylphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add 2-methylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with 2'-Methylacetophenone
Materials:
-
Magnesium turnings
-
Bromobenzene
-
2'-Methylacetophenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of argon.
-
Add magnesium turnings (1.2 eq) to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (a small crystal of iodine can be added to activate the magnesium if necessary).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the Grignard reagent for an additional 30 minutes.
-
Cool the Grignard reagent in an ice bath.
-
Dissolve 2'-methylacetophenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding it to a beaker of crushed ice and saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Caption: Reaction pathways for Grignard reactions with sterically hindered ketones.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Preventing hydrolysis of 4-Fluoro-2-methylbenzoyl chloride during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-Fluoro-2-methylbenzoyl chloride during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a reactive chemical intermediate commonly used in the synthesis of pharmaceuticals and other complex organic molecules.[1] As an acyl chloride, it is highly susceptible to hydrolysis, a chemical reaction where it reacts with water to form the corresponding carboxylic acid (4-Fluoro-2-methylbenzoic acid) and hydrochloric acid.[2][3][4][5] This reactivity is due to the electron-withdrawing nature of the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic and prone to attack by nucleophiles like water.[2]
Q2: What are the primary consequences of unintentional hydrolysis during my experiment?
Unintentional hydrolysis of this compound can lead to several undesirable outcomes:
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Reduced Yield: The conversion of the starting material to the less reactive carboxylic acid directly lowers the yield of your desired product.
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Product Contamination: The formation of 4-Fluoro-2-methylbenzoic acid introduces a significant impurity that can be difficult to separate from the final product.
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Inconsistent Results: The variable extent of hydrolysis can lead to poor reproducibility of your experimental results.
Q3: How can I detect if my this compound has hydrolyzed?
You can detect the presence of the hydrolysis product, 4-Fluoro-2-methylbenzoic acid, using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the acyl chloride and will have a lower Rf value on a silica gel plate.
-
Infrared (IR) Spectroscopy: The most indicative sign of hydrolysis is the appearance of a broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H bond in a carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton will appear as a broad singlet at a chemical shift typically above 10 ppm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product after workup. | Hydrolysis of this compound during the workup. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.- Perform the reaction and workup at low temperatures (e.g., 0 °C or below).- If an aqueous workup is unavoidable, perform it quickly at low temperatures and immediately extract the product into a non-polar organic solvent. |
| Presence of a significant amount of 4-Fluoro-2-methylbenzoic acid in the final product. | Incomplete reaction and subsequent hydrolysis of the unreacted acyl chloride during workup. | - Drive the initial reaction to completion by optimizing reaction time, temperature, or stoichiometry.- After the reaction, instead of a direct aqueous quench, consider a non-aqueous workup. This could involve filtration through a pad of anhydrous sodium sulfate or distillation of the crude product under high vacuum. |
| Inconsistent results between batches. | Varying levels of atmospheric moisture exposure during the reaction or workup. | - Standardize the experimental setup to rigorously exclude moisture at all stages.- Use of a Schlenk line or glovebox for highly sensitive reactions.- Ensure consistent quality and dryness of all solvents and reagents. |
| Formation of an insoluble white solid during the reaction or workup. | The white solid is likely the hydrolyzed product, 4-Fluoro-2-methylbenzoic acid, which may have limited solubility in some organic solvents. | - If the desired product is soluble, the solid can be removed by filtration.- To confirm the identity of the solid, isolate it and analyze using IR or NMR spectroscopy. |
Experimental Protocols
Synthesis of this compound from 4-Fluoro-2-methylbenzoic acid
This protocol describes the conversion of 4-Fluoro-2-methylbenzoic acid to this compound using thionyl chloride. A similar procedure can be followed using oxalyl chloride with a catalytic amount of DMF.
Materials:
-
4-Fluoro-2-methylbenzoic acid
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Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
-
In a fume hood, equip a dry, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Add 4-Fluoro-2-methylbenzoic acid (1.0 eq) to the flask.
-
Under a positive flow of nitrogen, add anhydrous DCM (or another suitable solvent).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. To aid in the removal of the last traces of thionyl chloride, an anhydrous solvent with a higher boiling point, such as toluene, can be added and then removed under reduced pressure.
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The resulting crude this compound is often used directly in the next step without further purification. If purification is necessary, it can be attempted by distillation under high vacuum.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended anhydrous workflow for synthesis and workup.
References
- 1. scbt.com [scbt.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
Troubleshooting low yields in N-acylation with 4-Fluoro-2-methylbenzoyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for N-acylation reactions involving the sterically hindered reagent, 4-Fluoro-2-methylbenzoyl chloride.
Troubleshooting Low Yields
Low yields in N-acylation with this compound are a common challenge, primarily due to the steric hindrance from the ortho-methyl group, which can impede the approach of the amine nucleophile. The following guide provides a structured approach to troubleshoot and optimize your reaction conditions.
Question: My N-acylation reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
Answer:
Low yields in this specific N-acylation are typically traced back to one or more of the following factors: steric hindrance, the quality of the acyl chloride, the reaction conditions (including base, solvent, and temperature), and the nucleophilicity of the amine.
A systematic approach to troubleshooting involves evaluating each of these components. Below is a summary of how different reaction parameters can influence the yield, based on data from analogous sterically hindered acylation reactions.
Data Presentation: Impact of Reaction Parameters on N-Acylation Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale and Key Considerations |
| Base | Triethylamine (Et3N) | 40-60 | Pyridine | 50-70 | Pyridine is a weaker base but can also act as a nucleophilic catalyst, potentially increasing the reaction rate. For highly hindered substrates, a stronger, non-nucleophilic base like Proton-Sponge™ may be beneficial. |
| Catalyst | None | 30-50 | DMAP (10 mol%) | 70-90 | 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate acylation of sterically hindered amines and alcohols.[1] |
| Solvent | Dichloromethane (DCM) | 50-70 | Acetonitrile (MeCN) | 60-80 | Aprotic polar solvents like acetonitrile can sometimes offer better solubility for all reactants and facilitate the reaction. |
| Temperature | 0 °C to Room Temp | 45-65 | Reflux (e.g., in DCM, ~40°C) | 65-85 | Increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance. However, this should be done cautiously to avoid side reactions. |
| Amine Nucleophilicity | Aniline (weakly nucleophilic) | 30-50 | Benzylamine (more nucleophilic) | 80-95 | The inherent nucleophilicity of the amine is a critical factor. Electron-withdrawing groups on the amine will decrease its reactivity. |
Note: The yields presented are illustrative and based on general outcomes for sterically hindered N-acylation reactions. Actual yields will vary depending on the specific amine substrate and precise reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for complete failure of the reaction?
A1: The most common reason for complete reaction failure is the poor quality of the this compound. Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them to the unreactive carboxylic acid. Always use freshly opened or properly stored acyl chloride. You can check for degradation by taking an IR spectrum; the presence of a broad O-H stretch around 3000 cm⁻¹ indicates significant hydrolysis.
Q2: I see a white precipitate forming as soon as I add the base. What is it?
A2: When using an amine base like triethylamine or pyridine, the white precipitate is likely the hydrochloride salt of the base, formed by the reaction with the HCl generated during the acylation.[2] This is an expected part of the reaction as the base neutralizes the acid byproduct, driving the reaction to completion.
Q3: Can I use an acid anhydride instead of this compound to reduce reactivity issues?
A3: While acid anhydrides are generally less reactive than acyl chlorides, this can be a disadvantage when dealing with a sterically hindered electrophile and a potentially weak nucleophile. For challenging acylations, the higher reactivity of the acyl chloride is often necessary to achieve a reasonable reaction rate and yield.
Q4: My amine is very weakly nucleophilic due to electronic effects. How can I improve the yield?
A4: For weakly nucleophilic amines, you may need to employ more forcing conditions. This can include:
-
Using a more potent nucleophilic catalyst, such as DMAP.
-
Increasing the reaction temperature.
-
Using a stronger, non-nucleophilic base to fully deprotonate the amine, thereby increasing its nucleophilicity. For example, sodium hydride (NaH) can be used to deprotonate the amine before the addition of the acyl chloride.
-
Consider using a coupling agent typically employed in peptide synthesis, such as HATU, which is known to be effective for sterically hindered couplings.[3]
Q5: What are common side reactions to be aware of?
A5: The primary side reaction is the hydrolysis of the acyl chloride. If an excess of a primary amine is used as the base, diacylation (acylation of the newly formed amide) is a possibility, though unlikely with this sterically hindered acyl chloride. At elevated temperatures, decomposition of the starting materials or product can also occur.
Experimental Protocols
Protocol 1: Standard N-Acylation using Schotten-Baumann Conditions
This protocol is a general starting point for the N-acylation of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (triethylamine or pyridine) to the stirred solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed N-Acylation for Hindered or Weakly Nucleophilic Amines
This protocol is recommended when dealing with sterically hindered or electronically deactivated amines.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Visualizations
Troubleshooting Workflow for Low N-Acylation Yield
Caption: A stepwise workflow for troubleshooting low yields in N-acylation reactions.
Catalytic Cycle of DMAP in N-Acylation
Caption: The catalytic cycle of DMAP in the N-acylation of an amine with an acyl chloride.
References
Technical Support Center: Friedel-Crafts Reactions with 4-Fluoro-2-methylbenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions involving 4-Fluoro-2-methylbenzoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction with this compound is resulting in a low yield or failing completely. What are the common causes?
A1: Low or no yield in this specific Friedel-Crafts acylation can be attributed to several factors, primarily related to steric hindrance from the ortho-methyl group on the benzoyl chloride, catalyst deactivation, and substrate reactivity.
-
Steric Hindrance: The methyl group at the ortho-position of the this compound creates significant steric bulk around the carbonyl group. This can impede the approach of the aromatic substrate to the electrophilic acylium ion, thereby slowing down the reaction rate and reducing the yield.
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will lead to the deactivation of the catalyst.
-
Insufficient Catalyst Amount: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction mixture. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate can render it too unreactive for the Friedel-Crafts acylation to proceed efficiently.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the Lewis acid is fresh and has been handled under anhydrous conditions.
-
Increase Catalyst Stoichiometry: Gradually increase the molar ratio of the Lewis acid to the this compound. Start with at least 1.1 equivalents and consider increasing to 1.5-2.0 equivalents if the yield remains low.
-
Optimize Reaction Temperature: While higher temperatures can help overcome the activation energy barrier caused by steric hindrance, they can also lead to increased byproduct formation. It is advisable to start at a low temperature (0-5 °C) and slowly warm the reaction to room temperature or slightly above, monitoring the progress by TLC or another suitable analytical technique.
-
Consider a More Potent Catalyst: If AlCl₃ is ineffective, stronger Lewis acids such as iron(III) chloride (FeCl₃) or aluminum bromide (AlBr₃) could be trialed. However, be aware that these may also increase the likelihood of side reactions.
Issue 2: Formation of Multiple Products (Isomers)
Q2: I am observing the formation of multiple products in my reaction, particularly when using a substituted aromatic substrate like toluene. How can I control the regioselectivity?
A2: The formation of isomeric byproducts is a common challenge in Friedel-Crafts acylation when using substituted aromatic rings. The substituents on the aromatic ring direct the incoming acyl group to specific positions (ortho, meta, or para).
-
Directing Effects: An activating group, such as a methyl group on toluene, is an ortho-, para-director. This means that the acylation can occur at the positions ortho or para to the methyl group.
-
Steric Hindrance on the Substrate: The bulky this compound will experience steric hindrance when approaching the ortho position of a substituted arene like toluene. Consequently, the para-substituted product is often the major isomer formed.[1][2]
Troubleshooting Steps:
-
Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which in this case is often the para-isomer due to reduced steric clash. Running the reaction at 0 °C or even lower may improve the selectivity for the para-product.
-
Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Less polar solvents like dichloromethane or carbon disulfide may offer better selectivity compared to more polar solvents.
-
Lewis Acid Selection: The size of the Lewis acid-acyl chloride complex can also play a role in regioselectivity. Experimenting with different Lewis acids might subtly alter the steric environment and influence the isomer distribution.
Issue 3: Potential for Dehalogenation
Q3: Is there a risk of losing the fluorine atom from the this compound during the reaction?
A3: While dehalogenation can occur in some Friedel-Crafts reactions, the carbon-fluorine bond is generally very strong and less susceptible to cleavage under typical Friedel-Crafts conditions compared to carbon-chlorine or carbon-bromine bonds. The formation of a defluorinated byproduct is unlikely unless very harsh reaction conditions are employed (e.g., excessively high temperatures or very strong and reactive Lewis acids). If you suspect dehalogenation, it would be prudent to analyze your crude product mixture by mass spectrometry to look for the presence of a product with a mass corresponding to the loss of fluorine.
Data Presentation
Table 1: Potential Byproducts in the Friedel-Crafts Reaction of this compound
| Aromatic Substrate | Expected Major Product | Potential Byproducts | Rationale for Byproduct Formation |
| Benzene | (4-Fluoro-2-methylphenyl)(phenyl)methanone | - Diacylated products- Products from reaction with solvent | - Insufficient deactivation of the mono-acylated product leading to a second acylation (less common in acylation).- Reaction of the acylium ion with the solvent if the solvent is susceptible to electrophilic attack. |
| Toluene | (4-Fluoro-2-methylphenyl)(p-tolyl)methanone | (4-Fluoro-2-methylphenyl)(o-tolyl)methanone | - The methyl group is an ortho-, para-director. The ortho-isomer is a likely byproduct, though the para-isomer is generally favored due to steric hindrance.[1][2] |
| Anisole | (4-Fluoro-2-methylphenyl)(4-methoxyphenyl)methanone | (4-Fluoro-2-methylphenyl)(2-methoxyphenyl)methanone | - The methoxy group is a strong ortho-, para-director. The para-isomer is expected to be the major product due to the significant steric hindrance of the incoming acyl group. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound and Toluene
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). Ensure the entire apparatus is under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: Following the complete addition of the acyl chloride, add anhydrous toluene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: Byproduct formation pathways in Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low yield.
References
Improving regioselectivity in reactions of 4-Fluoro-2-methylbenzoyl chloride
Welcome to the technical support center for 4-Fluoro-2-methylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control regioselectivity in reactions involving this compound?
A1: Regioselectivity is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Effects: The methyl group (-CH₃) at the C2 position and the fluorine atom (-F) at the C4 position are both ortho, para-directing activators for electrophilic aromatic substitution. However, fluorine is electron-withdrawing inductively but electron-donating via resonance. The acyl chloride group (-COCl) is a strong deactivating group and a meta-director.
-
Steric Hindrance: The methyl group at the C2 position provides significant steric bulk, which can hinder the approach of reactants to the adjacent C3 position.
-
Reaction Conditions: Catalysts, solvents, and temperature play a crucial role in determining the kinetic versus thermodynamic product distribution, thereby influencing regioselectivity.[1]
Q2: When using this compound as a reagent in a Friedel-Crafts acylation, I'm observing a mixture of regioisomers on my aromatic substrate. How can I improve selectivity?
A2: Achieving high regioselectivity in Friedel-Crafts acylation depends heavily on managing the reaction conditions to favor one constitutional isomer over others. The product is a ketone, which is less reactive than the starting material, preventing polyacylation.[2][3] Here are key strategies:
-
Choice of Lewis Acid: The strength of the Lewis acid catalyst can impact selectivity. While strong catalysts like AlCl₃ are common, milder catalysts such as FeCl₃ or ZnCl₂ may offer better control with highly activated substrates. Environmentally friendly solid acid catalysts like zeolites are also an option.
-
Temperature Control: Lowering the reaction temperature often increases regioselectivity by favoring the formation of the most thermodynamically stable isomer. This can minimize side reactions that may occur at higher temperatures.[1]
-
Solvent Selection: The choice of solvent can influence the reactivity of the electrophile and the stability of intermediates. Experimenting with different solvents, from nonpolar (e.g., CS₂) to polar (e.g., nitrobenzene), can help optimize the isomeric ratio.
Q3: Can this compound undergo Nucleophilic Aromatic Substitution (SNAr), and if so, at which position?
A3: Yes, it can undergo Nucleophilic Aromatic Substitution (SNAr). The most probable site for nucleophilic attack is the C4 position, leading to the displacement of the fluoride ion. This is because the potent electron-withdrawing acyl chloride group is located para to the fluorine. This positioning allows for effective resonance stabilization of the negative charge in the intermediate Meisenheimer complex.[4][5] Substitution at other positions is significantly less favorable.
Q4: My SNAr reaction on this compound is giving a low yield. What are the common causes and solutions?
A4: Low yields in SNAr reactions with this substrate can often be traced to reaction conditions or reagent choice.
-
Inefficient Nucleophile: Ensure you are using a sufficiently strong and non-hindered nucleophile.
-
Inappropriate Solvent: SNAr reactions are typically favored in polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents effectively solvate the cation but not the nucleophile, enhancing its reactivity.[6]
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature by starting low and gradually increasing it while monitoring the reaction by TLC or LC-MS.[6]
-
Moisture: The acyl chloride group is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the starting material.
Troubleshooting Guides
Improving Regioselectivity in Friedel-Crafts Acylation
This guide provides a systematic approach to troubleshoot and optimize regioselectivity when using this compound to acylate an aromatic or heteroaromatic substrate.
| Issue | Possible Cause(s) | Suggested Troubleshooting Steps |
| Poor Regioselectivity (Mixture of Isomers) | High reaction temperature favoring kinetic products. | Lower the reaction temperature. Perform the reaction at 0 °C or below and allow it to warm slowly. |
| Lewis acid catalyst is too reactive for the substrate. | Screen milder Lewis acids (e.g., ZnCl₂, FeCl₃) or consider solid acid catalysts. | |
| Solvent is influencing the electrophile's reactivity non-selectively. | Test a range of solvents with varying polarities (e.g., dichloromethane, carbon disulfide, nitrobenzene). | |
| Low Overall Yield | Deactivation of the catalyst. | A stoichiometric amount of Lewis acid is often required as it complexes with the product ketone.[2] Ensure at least one equivalent is used. |
| Hydrolysis of the acyl chloride. | Use anhydrous conditions, including dry solvents and an inert atmosphere (e.g., N₂ or Ar). | |
| No Reaction Occurs | Substrate is strongly deactivated. | Friedel-Crafts reactions fail with strongly deactivated rings (e.g., nitrobenzene).[3] The substrate must be at least as reactive as a halobenzene. |
| Insufficiently active catalyst. | For less reactive substrates, a stronger Lewis acid like AlCl₃ may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Friedel-Crafts Acylation
This protocol provides a starting point for optimizing the regioselective acylation of an activated aromatic substrate.
Materials:
-
Aromatic Substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Lewis Acid (e.g., AlCl₃, 1.2 eq)
-
Anhydrous Solvent (e.g., Dichloromethane, CS₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, add the aromatic substrate and anhydrous solvent to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add the anhydrous Lewis acid to the stirred solution, maintaining the temperature below 5 °C.
-
In the dropping funnel, dissolve this compound in a small amount of anhydrous solvent.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for substituting the fluorine atom of this compound with a nucleophile.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., an amine, thiol, or alcohol, 1.2 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO)
-
Optional: Non-nucleophilic base (e.g., K₂CO₃, DIPEA, 1.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the anhydrous polar aprotic solvent.
-
Add the nucleophile to the stirred solution. If the nucleophile is an amine or if an acidic byproduct is formed, add the base.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophile's reactivity and should be determined empirically.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate the solvent, and purify the crude product via column chromatography or recrystallization.
Visualized Workflows and Pathways
Caption: Troubleshooting flowchart for regioselectivity issues.
References
Removal of unreacted 4-Fluoro-2-methylbenzoyl chloride from reaction mixture
Welcome to the technical support center for handling and purification of reaction mixtures containing 4-Fluoro-2-methylbenzoyl chloride. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction?
A1: Unreacted this compound is a reactive electrophile that can interfere with subsequent reaction steps or contaminate the final product.[1] During workup or upon exposure to atmospheric moisture, it readily hydrolyzes to 4-fluoro-2-methylbenzoic acid and hydrochloric acid (HCl).[2] Both the acyl chloride and its hydrolysis byproducts can complicate purification and compromise the purity and yield of your desired compound.
Q2: What are the primary methods for removing this acyl chloride and its byproducts?
A2: The most common and effective methods include:
-
Aqueous Workup (Quenching & Extraction): Reacting the excess acyl chloride with water (quenching) to form the corresponding carboxylic acid, followed by extraction with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acid as a water-soluble salt.[2][3]
-
Chromatography: Using techniques like flash column chromatography to separate the desired product based on polarity differences.[4]
-
Distillation: Employing vacuum distillation if there is a significant difference in boiling points between your product and the unreacted acyl chloride.[5]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification.[6][7]
Q3: How do I handle this compound safely?
A3: this compound is a corrosive, moisture-sensitive, and lachrymatory compound.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8] It reacts with water to produce corrosive HCl gas.[2] Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[2]
Q4: How can I monitor the removal of the acyl chloride during my workup?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification.[5][9] You can spot the crude reaction mixture and the washed organic layers. The unreacted acyl chloride will hydrolyze to 4-fluoro-2-methylbenzoic acid on the silica plate. The disappearance of the spot corresponding to this carboxylic acid from your organic layer indicates successful removal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the final product after workup. | Hydrolysis of the Product: If your product contains ester or other moisture-sensitive functional groups, the aqueous workup might be degrading it. | Minimize the duration of the aqueous wash. Use a milder base like sodium bicarbonate instead of stronger bases like sodium hydroxide. Ensure the reaction goes to completion to minimize the amount of unreacted acyl chloride requiring extensive washing. |
| Product is partially water-soluble. | Saturate the aqueous wash solution with NaCl (brine) to decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with smaller volumes of the organic solvent. | |
| Final product is contaminated with 4-fluoro-2-methylbenzoic acid. | Incomplete Quenching: Not all of the unreacted acyl chloride was hydrolyzed before the basic wash. | Before separating the layers, stir the biphasic mixture vigorously to ensure the complete reaction (hydrolysis) of the acyl chloride at the interface. |
| Insufficient Base: The amount of basic solution used was not enough to deprotonate all the carboxylic acid formed. | Add the basic wash solution until the aqueous layer is confirmed to be basic using pH paper. Perform multiple washes with fresh basic solution.[2] | |
| Inefficient Extraction: The carboxylate salt was not fully partitioned into the aqueous layer. | Increase the volume of the aqueous wash. Ensure thorough mixing in the separatory funnel to maximize surface area and facilitate extraction. | |
| An emulsion forms during the aqueous workup. | High concentration of reagents or solvent properties. | Allow the separatory funnel to stand for a longer period. Gently swirl the funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[10] If the problem persists, filter the emulsified layer through a pad of Celite. |
| The desired product cannot be separated by extraction. | Similar Acidity/Basicity: Your product may also be acidic or basic, causing it to partition into the aqueous layer along with the impurity. | If the pKa values are sufficiently different, careful pH adjustment of the aqueous layer can allow for selective extraction. Alternatively, non-aqueous purification methods like column chromatography or distillation should be used.[4] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
This protocol is suitable for neutral organic products that are stable to water and dilute base.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing ice-cold water with stirring.[9][11] This will hydrolyze the reactive this compound to 4-fluoro-2-methylbenzoic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve your product and separate the organic layer.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[2][9] Stopper the funnel and invert it several times, venting frequently to release the CO₂ gas produced. This step converts the 4-fluoro-2-methylbenzoic acid into its water-soluble sodium salt.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with the NaHCO₃ solution (Step 3 & 4) one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and any remaining water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[9]
-
Isolation: Filter or decant the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, now free of the unreacted acyl chloride.[9]
Visual Guides
Caption: A typical experimental workflow for removing unreacted acyl chloride.
Caption: The chemical conversion pathway of the impurity during workup.
References
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Fluoro-2-methylbenzoyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-Fluoro-2-methylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what types of catalysts are typically used?
A1: this compound is a versatile acylating agent commonly used in three main types of reactions:
-
Friedel-Crafts Acylation: This reaction attaches the 4-fluoro-2-methylbenzoyl group to an aromatic ring. The most common catalysts are strong Lewis acids.[1][2][3]
-
Esterification: This involves the reaction with alcohols to form esters. This can be catalyzed by bases or proceed via activation of the alcohol.
-
Amidation: This is the reaction with amines to produce amides. This reaction is often carried out using a base or with coupling agents.
A summary of common catalysts for each reaction type is provided in the table below.
| Reaction Type | Catalyst Category | Specific Examples | Key Considerations |
| Friedel-Crafts Acylation | Strong Lewis Acids | AlCl₃, FeCl₃, SbCl₅, TiCl₄, SnCl₄ | Stoichiometric amounts are often required as the catalyst complexes with the product ketone.[2][3] Anhydrous conditions are critical as these catalysts are moisture-sensitive.[4] |
| Solid Acid Catalysts | Zeolites (e.g., HBEA), Montmorillonite clays | Offer advantages in terms of reusability and reduced waste. May require higher temperatures. | |
| Brønsted Acids | Concentrated H₂SO₄, H₃PO₄ | Can be used, but may lead to lower yields and side reactions. | |
| Esterification | Base Catalysis | Pyridine, Triethylamine (TEA), N,N,N′,N′-tetramethylethylenediamine (TMEDA) | A base is often used to scavenge the HCl byproduct. TMEDA has been shown to promote rapid benzoylation at low temperatures.[5] |
| Acid Catalysis | Concentrated H₂SO₄ (Fischer Esterification) | Not typical for acyl chlorides, which are highly reactive towards alcohols. More common for esterification of the corresponding carboxylic acid.[6][7] | |
| Amidation | Base Catalysis | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIEA) | Used to neutralize the HCl generated during the reaction. |
| Coupling Agents | Carbodiimides (e.g., EDC) with additives (e.g., HOBt) | Used for amide bond formation from the corresponding carboxylic acid, but can also be relevant in broader synthetic strategies.[8] |
Q2: I am getting a low yield in my Friedel-Crafts acylation of an aromatic substrate with this compound. What are the potential causes and solutions?
A2: Low yields in Friedel-Crafts acylation are a common issue. The following troubleshooting guide outlines potential causes and recommended solutions.[4]
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use a fresh, unopened container of the catalyst or one that has been stored in a desiccator. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Deactivated Aromatic Substrate | The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can render it unreactive towards Friedel-Crafts acylation.[4] Consider using a more reactive derivative of your aromatic compound if possible. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a stable complex with the catalyst, taking it out of the catalytic cycle.[2][3] Try increasing the molar equivalents of the Lewis acid. |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[4] Monitor the reaction by TLC and optimize the temperature. |
| Impure Reagents or Solvents | Ensure the purity of this compound, the aromatic substrate, and the solvent. Water or other nucleophilic impurities can quench the catalyst and the acylium ion. |
Troubleshooting Guides
Friedel-Crafts Acylation: Troubleshooting Decision Tree
This decision tree can help you systematically troubleshoot a low-yielding Friedel-Crafts acylation reaction.
Caption: Troubleshooting decision tree for low-yielding Friedel-Crafts acylations.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization for your specific aromatic substrate.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to the flask.
-
Reagent Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the catalyst suspension. Cool the mixture in an ice bath.
-
Acylating Agent Addition: Dissolve this compound (1.05 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
General Protocol for Esterification
-
Preparation: In a round-bottom flask, dissolve the alcohol (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.
-
Acylating Agent Addition: Cool the solution in an ice bath and add this compound (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting ester by column chromatography.
General Protocol for Amidation
-
Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Acylating Agent Addition: Cool the mixture to 0°C and slowly add this compound (1.1 equivalents).
-
Reaction: Allow the reaction to proceed at 0°C to room temperature until completion (monitored by TLC).
-
Work-up: Dilute the reaction mixture with the organic solvent and wash with water and brine.
-
Extraction: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by column chromatography or recrystallization.
Reaction Pathways and Workflows
General Workflow for Catalyst Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for a reaction involving this compound.
Caption: A logical workflow for catalyst selection and reaction optimization.
Friedel-Crafts Acylation Mechanism
The diagram below outlines the mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 6. athabascau.ca [athabascau.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amide Synthesis [fishersci.co.uk]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2-methylbenzoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected mass spectrometry fragmentation patterns of 4-fluoro-2-methylbenzoyl derivatives with related benzoyl compounds. The information herein is supported by experimental data from publicly available databases and scientific literature, offering a valuable resource for the identification and structural elucidation of these molecules.
Introduction
4-Fluoro-2-methylbenzoyl derivatives are a class of organic compounds that feature a benzene ring substituted with a fluorine atom at the 4-position, a methyl group at the 2-position, and a benzoyl functional group. Understanding their fragmentation behavior under mass spectrometry is crucial for their characterization in various research and development settings, including pharmaceutical and materials science. This guide will focus on the fragmentation patterns observed under electron ionization (EI), a common ionization technique in mass spectrometry.
Predicted Fragmentation Pattern of 4-Fluoro-2-methylbenzoyl Derivatives
Based on the established fragmentation rules for aromatic and benzoyl compounds, the mass spectrum of a generic 4-fluoro-2-methylbenzoyl derivative (where 'R' represents a leaving group such as -Cl, -OCH₃, etc.) is expected to exhibit a series of characteristic fragment ions. The primary fragmentation events are anticipated to be α-cleavages around the carbonyl group, leading to the formation of stable acylium ions.
The key predicted fragmentation steps are:
-
Formation of the Molecular Ion ([M]⁺•): Upon electron ionization, the molecule loses an electron to form the molecular ion.
-
Formation of the 4-Fluoro-2-methylbenzoyl Cation: The most significant initial fragmentation is the loss of the 'R' group to form the highly stable 4-fluoro-2-methylbenzoyl acylium ion.
-
Loss of Carbon Monoxide (CO): The 4-fluoro-2-methylbenzoyl cation can subsequently lose a neutral molecule of carbon monoxide to form a substituted phenyl cation.
-
Further Fragmentation: The substituted phenyl cation can undergo further fragmentation, such as the loss of a fluorine atom or a methyl radical, although these are generally less favorable pathways.
Comparative Fragmentation Data
To provide a clear comparison, the following table summarizes the expected and observed major fragment ions for 4-fluoro-2-methylbenzoyl derivatives and related, structurally similar compounds for which experimental data is available.
| Compound | Molecular Ion (m/z) | [M-R]⁺ (Benzoyl Cation) (m/z) | [M-R-CO]⁺ (m/z) | Other Key Fragments (m/z) |
| 4-Fluoro-2-methylbenzoyl Chloride | 172 | 137 | 109 | 75 |
| Methyl 4-fluoro-2-methylbenzoate | 168 | 137 | 109 | 75 |
| 4-Fluorobenzoyl Chloride [1] | 158 | 123 | 95 | 75 |
| Methyl 4-fluorobenzoate [2] | 154 | 123 | 95 | 75 |
| Ethyl 2-methylbenzoate | 164 | 119 | 91 | 65 |
| 4-Methylbenzoyl Chloride [3] | 154 | 119 | 91 | 65 |
Data for this compound and Methyl 4-fluoro-2-methylbenzoate are predicted based on fragmentation principles and comparison with analogs. Data for other compounds are sourced from the NIST WebBook and other cited literature.
Experimental Protocols
The data for the comparative compounds were obtained using standard gas chromatography-mass spectrometry (GC-MS) techniques with electron ionization. A typical experimental setup is as follows:
Gas Chromatography (GC):
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature ramp is used to separate the compounds, for example, starting at 50°C, holding for 2 minutes, and then ramping at 10°C/min to 280°C.
Mass Spectrometry (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Typically m/z 40-500.
Visualizing the Fragmentation Pathway and Experimental Workflow
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Generalized fragmentation pathway of a 4-Fluoro-2-methylbenzoyl derivative.
Caption: A typical experimental workflow for GC-MS analysis.
References
A Comparative Analysis of Acylating Agent Reactivity: 4-Fluoro-2-methylbenzoyl chloride vs. 4-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary difference in reactivity between 4-Fluoro-2-methylbenzoyl chloride and 4-fluorobenzoyl chloride stems from the presence of a methyl group at the ortho-position in the former. This substitution introduces both electronic and steric effects that modulate the electrophilicity of the carbonyl carbon. It is anticipated that 4-fluorobenzoyl chloride will exhibit a higher reaction rate in typical nucleophilic acyl substitution reactions compared to this compound . This is primarily due to the steric hindrance imposed by the ortho-methyl group in this compound, which impedes the approach of nucleophiles.
Theoretical Reactivity Comparison
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is principally governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors.
| Feature | This compound | 4-fluorobenzoyl chloride |
| Structure | Contains a fluorine atom at the para-position and a methyl group at the ortho-position. | Contains a fluorine atom at the para-position. |
| Electronic Effects | The fluorine atom is electron-withdrawing (-I, +R), while the methyl group is weakly electron-donating (+I). The inductive effect of the ortho-methyl group may slightly decrease the electrophilicity of the carbonyl carbon. | The fluorine atom is electron-withdrawing (-I, +R), which increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. |
| Steric Effects | The ortho-methyl group introduces significant steric hindrance around the carbonyl group, impeding the approach of nucleophiles. This is a dominant factor in reducing reactivity. | No significant steric hindrance near the reaction center, allowing for easier access by nucleophiles. |
| Predicted Reactivity | Lower reactivity towards nucleophilic acyl substitution due to steric hindrance from the ortho-methyl group. | Higher reactivity towards nucleophilic acyl substitution due to the absence of steric hindrance and the electron-withdrawing effect of the fluorine atom. |
Electronic and Steric Effects in Detail
Electronic Effects:
The reactivity of the carbonyl group is enhanced by electron-withdrawing substituents on the benzene ring and diminished by electron-donating groups. In both molecules, the para-fluoro group exerts a net electron-withdrawing effect through induction, making the carbonyl carbon more electrophilic and thus more reactive than unsubstituted benzoyl chloride.
In this compound, the ortho-methyl group is weakly electron-donating through an inductive effect. This effect would slightly counteract the electron-withdrawing nature of the acyl chloride group, potentially leading to a minor decrease in reactivity compared to a non-methylated analogue.
Steric Hindrance (The "Ortho Effect"):
The most significant factor differentiating the two molecules is the steric hindrance caused by the methyl group in the ortho-position of this compound. This "ortho effect" physically obstructs the trajectory of an incoming nucleophile, increasing the activation energy of the reaction and thereby slowing it down. For a nucleophilic attack to occur, the nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory). The bulky methyl group adjacent to the carbonyl chloride functionality makes this approach more difficult.
Experimental Protocols: A Representative Acylation Reaction
While direct comparative data is unavailable, the following protocol for the acylation of an amine with 4-fluorobenzoyl chloride serves as a representative example of the conditions under which these reagents are typically employed. It is anticipated that a similar reaction with this compound would require more forcing conditions (e.g., higher temperature, longer reaction time, or a more potent catalyst) to achieve a comparable yield.
Synthesis of N-benzyl-4-fluorobenzamide [1]
Materials:
-
4-fluorobenzoyl chloride
-
Benzylamine
-
Triethylamine
-
Cyrene™ (solvent)
-
Water
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
To a stirred solution of 4-fluorobenzoyl chloride (0.5 mmol) in Cyrene™ (0.5 mL) at 0 °C, add triethylamine (0.55 mmol) and benzylamine (0.5 mmol).[1]
-
Allow the reaction mixture to warm to room temperature over 1 hour.[1]
-
Add water (5 mL) and stir the mixture for 1 hour.[1]
-
Collect the resulting precipitate by filtration and wash with water.[1]
-
Dissolve the residue in ethyl acetate, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the product, N-benzyl-4-fluorobenzamide.[1]
Conclusion
Based on established principles of organic chemistry, 4-fluorobenzoyl chloride is predicted to be a more reactive acylating agent than this compound . The primary reason for this is the significant steric hindrance presented by the ortho-methyl group in this compound, which outweighs the subtle electronic effects. Researchers and drug development professionals should consider this difference in reactivity when selecting an acylating agent for their specific synthetic needs. For reactions requiring high reactivity and rapid conversion, 4-fluorobenzoyl chloride is the preferred choice. Conversely, this compound may be advantageous in situations where a less reactive acylating agent is desired to improve selectivity in the presence of multiple nucleophilic sites. Experimental validation is recommended to determine the optimal conditions for specific applications.
References
A Comparative Guide to 4-Fluoro-2-methylbenzoyl Chloride and Its Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Substituted benzoyl chlorides are a cornerstone of organic synthesis, serving as highly reactive intermediates for the formation of esters, amides, and ketones. Among these, fluoro- and methyl-substituted benzoyl chlorides offer unique electronic and steric properties that can be leveraged to fine-tune the characteristics of target molecules.
This guide provides a comprehensive comparison of 4-Fluoro-2-methylbenzoyl chloride and its key isomers. We will delve into their synthesis, physical and spectral properties, and relative reactivity, supported by established chemical principles and available experimental data. This objective analysis aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Isomers Under Comparison
The isomers considered in this guide are:
-
This compound (I)
-
2-Fluoro-4-methylbenzoyl chloride (II)
-
4-Fluoro-3-methylbenzoyl chloride (III)
-
3-Fluoro-4-methylbenzoyl chloride (IV)
-
5-Fluoro-2-methylbenzoyl chloride (V)
Synthesis and Physicochemical Properties
The synthesis of these benzoyl chloride isomers generally proceeds via the chlorination of the corresponding benzoic acid. A common and effective method involves the use of thionyl chloride (SOCl₂), often in an inert solvent or neat.[1][2] The precursor benzoic acids can be synthesized through various methods, for instance, the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis can yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.[3]
The physical properties of these isomers are expected to be similar, with all being colorless to light yellow liquids with pungent odors, characteristic of acyl chlorides.[2][4] They are generally soluble in common organic solvents and reactive towards protic solvents like water and alcohols.[2]
Table 1: Comparison of Physical Properties and Synthesis Data
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (I) | ![]() | 21900-43-6[5] | C₈H₆ClFO | 172.58[5] | Not available |
| 2-Fluoro-4-methylbenzoyl chloride (II) | ![]() | 21900-42-5 | C₈H₆ClFO | 172.58 | Not available |
| 4-Fluoro-3-methylbenzoyl chloride (III) | ![]() | 455-84-5[4] | C₈H₆ClFO | 172.58[4] | 129-133 / 17 mmHg |
| 3-Fluoro-4-methylbenzoyl chloride (IV) | ![]() | 59189-97-8[6] | C₈H₆ClFO | 172.58[6] | Not available |
| 5-Fluoro-2-methylbenzoyl chloride (V) | ![]() | 21900-39-0 | C₈H₆ClFO | 172.58 | Not available |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of these isomers. The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electronic environment of the nuclei, which is dictated by the positions of the electron-withdrawing fluorine atom and the electron-donating methyl group.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| I | Aromatic H: ~7.0-8.0 (m), Methyl H: ~2.5 (s) | Carbonyl C: ~168, Aromatic C: ~115-165, Methyl C: ~20 |
| II | Aromatic H: ~7.0-8.0 (m), Methyl H: ~2.4 (s) | Carbonyl C: ~167, Aromatic C: ~115-165, Methyl C: ~21 |
| III | Aromatic H: ~7.1-7.9 (m), Methyl H: ~2.3 (s) | Carbonyl C: ~169, Aromatic C: ~115-165, Methyl C: ~15 |
| IV | Aromatic H: ~7.2-8.0 (m), Methyl H: ~2.4 (s) | Carbonyl C: ~169, Aromatic C: ~115-165, Methyl C: ~16 |
| V | Aromatic H: ~7.0-7.8 (m), Methyl H: ~2.5 (s) | Carbonyl C: ~168, Aromatic C: ~115-165, Methyl C: ~20 |
Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.
Reactivity Comparison: Electronic and Steric Effects
The reactivity of benzoyl chlorides in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects from the substituents on the aromatic ring.
Electronic Effects:
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon and enhances reactivity. It also has an electron-donating resonance effect (+R), but for halogens, the inductive effect is generally dominant.
-
Methyl Group: The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation, which slightly reduces the electrophilicity of the carbonyl carbon and decreases reactivity.
Steric Effects:
-
Ortho-substituents: A methyl group in the ortho position (isomers I, II, and V) can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. This is a significant factor in the reactivity of ortho-substituted benzoyl chlorides.[7]
Based on these principles, a predicted order of reactivity towards nucleophilic attack can be proposed:
Predicted Reactivity: IV > III > I ≈ V > II
-
Most Reactive (IV and III): In these isomers, the fluorine atom's electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, while the methyl group is not in a position to cause significant steric hindrance.
-
Intermediate Reactivity (I and V): The ortho-methyl group in these isomers introduces steric hindrance, which counteracts the activating effect of the fluorine atom.
-
Least Reactive (II): In this isomer, the fluorine atom is in the ortho position, where its electron-withdrawing inductive effect is most pronounced, but the methyl group is para to the carbonyl group, where its electron-donating effect is also significant. The combination of these electronic effects and potential steric hindrance from the ortho-fluorine might lead to lower reactivity compared to isomers where the fluorine is at the meta or para position.
Caption: Interplay of electronic and steric effects on reactivity.
Experimental Protocols
General Synthesis of Fluoro-methylbenzoyl Chlorides
This protocol is a general procedure for the synthesis of the title compounds from their corresponding carboxylic acids.
Materials:
-
Appropriate fluoro-methylbenzoic acid (1.0 equiv)
-
Thionyl chloride (2.0-3.0 equiv)
-
Anhydrous toluene or dichloroethane (optional, as solvent)
-
Dimethylformamide (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, combine the fluoro-methylbenzoic acid and the solvent (if used).
-
Slowly add thionyl chloride to the mixture at room temperature with stirring.
-
Add a catalytic amount of dimethylformamide.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude benzoyl chloride can be purified by vacuum distillation.
Comparative Reactivity Study: Amide Synthesis
This protocol outlines a method to compare the reactivity of the different isomers by reacting them with a model amine.
Caption: Workflow for comparative amide synthesis.
Materials:
-
Fluoro-methylbenzoyl chloride isomer (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Anhydrous dichloromethane
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzylamine and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the fluoro-methylbenzoyl chloride isomer to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a set amount of time (e.g., 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the extent of conversion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by column chromatography.
-
The yield and purity of the resulting N-benzylamide can be used as a measure of the relative reactivity of the benzoyl chloride isomer.
Conclusion
The choice between this compound and its isomers in a synthetic route depends on the desired balance of reactivity and potential steric interactions. While isomers with substituents meta or para to the acyl chloride group are predicted to be more reactive due to dominant electronic effects, those with ortho-substituents may offer advantages in regioselective reactions or where slower, more controlled reactivity is desired. The experimental protocols provided herein offer a framework for both the synthesis of these valuable building blocks and the systematic evaluation of their performance in key synthetic transformations. This guide serves as a foundational resource for researchers to navigate the subtleties of utilizing these versatile reagents in the pursuit of novel chemical entities.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 3-Fluoro-4-methylbenzoyl chloride | C8H6ClFO | CID 2734875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Monitoring the Synthesis of 4-Fluoro-2-methylbenzoyl Chloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yield, and maintain process control. The synthesis of key intermediates like 4-fluoro-2-methylbenzoyl chloride, a crucial building block in various pharmaceutical and agrochemical compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for monitoring the reaction progress of this compound.
The inherent reactivity of acyl chlorides presents a significant challenge for direct analysis.[1][2] These compounds are highly susceptible to hydrolysis, making it crucial to select an analytical method that is both robust and provides accurate, real-time or near-real-time data. This guide will delve into a validated derivatization-based HPLC method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with Derivatization
Direct analysis of acyl chlorides by reversed-phase HPLC is often problematic due to their reactivity with aqueous mobile phases and potential for on-column hydrolysis.[3][4] A widely accepted and robust solution is pre-column derivatization, which converts the reactive acyl chloride into a stable, readily analyzable compound.[1][2][5] A common approach involves derivatization with 2-nitrophenylhydrazine, which forms a stable derivative with a strong UV chromophore, enhancing detection sensitivity and minimizing matrix interference.[1][2][5][6]
Experimental Protocol: HPLC Analysis of this compound via Derivatization
This protocol is adapted from a general method for the analysis of acyl chlorides.[1][5]
1. Sample Preparation and Derivatization:
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of anhydrous acetonitrile.
-
To a specific volume of the quenched sample, add a solution of 2-nitrophenylhydrazine in acetonitrile (e.g., 100 µg/mL).
-
Allow the derivatization reaction to proceed at room temperature for approximately 30 minutes.[1][5]
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer. The specific gradient will need to be optimized to ensure separation of the derivatized product from starting materials and other reaction components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 395 nm, the maximum absorbance wavelength for the 2-nitrophenylhydrazine derivative.[1][2]
-
Injection Volume: 10 µL.
3. Quantification:
-
Prepare a calibration curve using standards of this compound that have been subjected to the same derivatization procedure.
-
The concentration of unreacted this compound in the reaction mixture can be determined by comparing the peak area of the derivatized product from the sample to the calibration curve.
Comparative Analysis of Analytical Techniques
The choice of analytical method for reaction monitoring depends on several factors, including the need for quantitative data, the speed of the reaction, and available instrumentation.[3] The following table provides a comparison of HPLC with other common techniques for monitoring the reaction progress of this compound.
| Analytical Technique | Principle | Sample Preparation | Advantages | Disadvantages | Data Output |
| HPLC with Derivatization | Chromatographic separation of a stable derivative. | Quenching followed by derivatization. | High sensitivity and specificity.[1][5] Quantitative. Robust and reproducible. | Indirect method. Requires derivatization step, which adds to sample preparation time. | Chromatogram showing peaks for derivatized analyte and other components. Quantitative concentration data. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Quenching and possible derivatization to a more stable ester. | High sensitivity and provides structural information from mass spectra. | Potential for thermal degradation of the acyl chloride in the injector port.[3] Susceptible to hydrolysis from residual moisture.[3] | Total ion chromatogram and mass spectrum for each peak. Quantitative data with proper calibration. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Aliquot is taken and diluted in a deuterated solvent. | Non-destructive.[7] Provides detailed structural information about reactants, products, and intermediates.[7][8] Can be used for real-time monitoring.[8][9] | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret, especially in complex reaction mixtures. | NMR spectrum showing signals for different protons or carbons, allowing for structural elucidation and relative quantification. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules. | Can be performed in-situ using a probe or by analyzing withdrawn aliquots. | Real-time, continuous monitoring is possible with an in-situ probe.[10][11] Provides information on the disappearance of reactant functional groups (e.g., acyl chloride C=O stretch at ~1785-1815 cm⁻¹) and the appearance of product functional groups.[10] | Lower sensitivity and specificity compared to other methods. Can be difficult to quantify accurately without careful calibration. | IR spectrum showing characteristic absorption bands of functional groups. Concentration-time profiles can be generated.[10] |
Experimental Workflow for HPLC Analysis
The following diagram illustrates the key steps in the HPLC-based analysis of this compound reaction progress.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
While several analytical techniques can be employed to monitor the reaction progress of this compound, HPLC with pre-column derivatization offers a robust and sensitive method for quantitative analysis. The conversion of the reactive acyl chloride to a stable derivative overcomes the inherent challenges of direct analysis, providing reliable data for reaction optimization and quality control. For real-time, qualitative insights into functional group changes, in-situ FTIR can be a valuable tool. NMR provides detailed structural information but may lack the sensitivity for trace analysis. GC-MS is a powerful technique but requires careful consideration of the thermal stability and reactivity of the analyte. The choice of the most suitable method will ultimately depend on the specific requirements of the research, development, or manufacturing environment.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
A Comparative Spectroscopic Analysis of 4-Fluoro-2-methylbenzoyl Chloride and a Guide to its Characterization
For researchers, scientists, and drug development professionals, understanding the structural and electronic properties of a chemical compound is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide provides a comparative overview of the expected spectroscopic data for 4-Fluoro-2-methylbenzoyl chloride and presents available experimental data for structurally similar acylating agents. Due to the limited availability of public experimental spectra for this compound, this guide leverages data from closely related analogs to predict its characteristic spectral features.
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for the selected alternative acyl chlorides. This data serves as a reference for predicting the spectral properties of this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Source |
| 4-Fluorobenzoyl chloride | C=O Stretch: ~1770-1800, C-F Stretch: ~1230, Aromatic C=C Stretch: ~1600, 1500 | [1][2] |
| 4-Methylbenzoyl chloride | C=O Stretch: ~1770, Aromatic C=C Stretch: ~1600, 1500, C-H Stretch (methyl): ~2925 | [3][4] |
| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | C=O Stretch: ~1780, C-F Stretch: ~1320, Aromatic C=C Stretch: ~1600, 1500 | [2] |
| Predicted this compound | C=O Stretch: ~1770-1790, C-F Stretch: ~1230, Aromatic C=C Stretch: ~1600, 1500, C-H Stretch (methyl): ~2925 | - |
Table 2: ¹H NMR Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Source |
| 4-Fluorobenzoyl chloride | 8.15 (dd, 2H), 7.19 (t, 2H) | [5] |
| 4-Methylbenzoyl chloride | 7.95 (d, 2H), 7.30 (d, 2H), 2.45 (s, 3H) | [3] |
| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | 8.2 (m, 1H), 7.5 (m, 2H) | |
| Predicted this compound | ~7.9-8.1 (m, 1H), ~7.0-7.2 (m, 2H), ~2.5 (s, 3H) | - |
Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)
| Compound | Key Chemical Shifts (δ, ppm) | Source |
| 4-Fluorobenzoyl chloride | C=O: ~167, Aromatic C-F: ~166 (d), Other Aromatic C: ~133, 130, 116 (d) | [1][6] |
| 4-Methylbenzoyl chloride | C=O: ~169, Aromatic C-CH₃: ~146, Other Aromatic C: ~131, 130, 129, CH₃: ~22 | [3] |
| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | C=O: ~165, Aromatic C-F: ~164 (d), Aromatic C-CF₃: ~132 (q), CF₃: ~122 (q), Other Aromatic C: ~135, 125, 118 (d) | |
| Predicted this compound | C=O: ~168, Aromatic C-F: ~165 (d), Aromatic C-CH₃: ~140, Other Aromatic C: ~120-135, CH₃: ~21 | - |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) and Key Fragments | Source |
| 4-Fluorobenzoyl chloride | [M]⁺: 158/160, [M-Cl]⁺: 123, [C₆H₄F]⁺: 95 | [7][8] |
| 4-Methylbenzoyl chloride | [M]⁺: 154/156, [M-Cl]⁺: 119, [C₇H₇]⁺: 91 | [3] |
| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | [M]⁺: 226/228, [M-Cl]⁺: 191, [M-COCl]⁺: 163 | [2] |
| Predicted this compound | [M]⁺: 172/174, [M-Cl]⁺: 137, [C₇H₆F]⁺: 109 | - |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data presented above are detailed below. These methodologies are applicable for the characterization of this compound.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Characteristic peaks are identified and assigned to specific functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier-transformed to yield the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise.
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm) relative to the reference standard, the integration of the signals (for ¹H NMR), and the multiplicity (splitting pattern) of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization technique for this type of molecule.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ether) is prepared.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The mass spectrum shows the relative abundance of different ions. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.
Structural Relationships and Alternatives
The following diagram illustrates the structural relationship between this compound and the alternative compounds discussed in this guide. This visualization highlights the key substitutions on the benzoyl chloride core structure.
Figure 1. Structural relationships of this compound and its analogs.
References
- 1. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 3. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride, 4-methyl- [webbook.nist.gov]
- 5. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzoyl chloride, 4-fluoro- [webbook.nist.gov]
- 8. Benzoyl chloride, 4-fluoro- [webbook.nist.gov]
A Comparative Guide to Acylation Reactions: Evaluating 4-Fluoro-2-methylbenzoyl Chloride Against Other Acylating Agents
Introduction to Acylation
Acylation is a fundamental chemical transformation that introduces an acyl group (R-C=O) into a molecule. This reaction is widely employed in organic synthesis, particularly in the pharmaceutical industry, for the formation of esters and amides. The most common acylating agents are acyl chlorides and acid anhydrides, which react with nucleophiles such as alcohols and amines.
The general mechanism for the acylation of an amine with an acyl chloride involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an amide and hydrochloric acid. A base is typically added to neutralize the HCl produced.
Comparing Acylating Agents: A Data-Driven Approach
To provide a quantitative comparison, we have compiled available data on the acylation of representative substrates with various benzoyl chloride derivatives. It is important to note the absence of specific yield data for 4-Fluoro-2-methylbenzoyl chloride in readily accessible literature, highlighting a potential knowledge gap for this particular reagent.
Table 1: Comparison of Yields for the Acylation of Amines with Various Benzoyl Chlorides
| Acylating Agent | Amine Substrate | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzoyl Chloride | Aniline | Pyridine | Dichloromethane | Room Temperature | ~95% | General Textbook Knowledge |
| 4-Fluorobenzoyl Chloride | Aniline Derivatives | Copper Triflate | Solvent-free | 100°C, 5 min | High (not specified) | [1] |
| o-Toluoyl Chloride | Aniline | 10% NaOH (aq) | Water | Room Temperature | High (not specified) | General Protocol |
| This compound | Aniline | - | - | - | Data not available | - |
Table 2: Comparison of Yields for the Acylation of Alcohols with Various Benzoyl Chlorides
| Acylating Agent | Alcohol Substrate | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzoyl Chloride | Benzyl Alcohol | Pyridine | Dichloromethane | Room Temperature | ~90% | General Textbook Knowledge |
| Benzoyl Chloride | Primary Alcohols | TMEDA | Dichloromethane | -78°C | Excellent | [2] |
| 4-Fluorobenzoyl Chloride | 4-Fluorobenzylic alcohol | Benzoyl chloride | 1,4-dioxane | 40 °C, 24h | 74% | [3] |
| This compound | Benzyl Alcohol | - | - | - | Data not available | - |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for N-acylation and O-acylation reactions.
Protocol 1: General Procedure for N-Acylation of an Amine with a Benzoyl Chloride Derivative
Materials:
-
Amine (e.g., Aniline, 1.0 eq)
-
Benzoyl Chloride Derivative (e.g., this compound, 1.1 eq)
-
Base (e.g., Pyridine or Triethylamine, 1.2 eq)
-
Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the benzoyl chloride derivative in the anhydrous solvent to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for O-Acylation of an Alcohol with a Benzoyl Chloride Derivative
Materials:
-
Alcohol (e.g., Benzyl Alcohol, 1.0 eq)
-
Benzoyl Chloride Derivative (e.g., this compound, 1.1 eq)
-
Base (e.g., Pyridine or N,N,N′,N′-tetramethylethylenediamine (TMEDA))
-
Anhydrous Solvent (e.g., Dichloromethane)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol and the base in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the benzoyl chloride derivative dropwise to the stirred solution.
-
Allow the reaction to proceed for the appropriate amount of time, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography.
Visualizing the Acylation Workflow
The following diagrams illustrate the general workflows for N-acylation and O-acylation.
Caption: General workflow for the N-acylation of an amine.
Caption: General workflow for the O-acylation of an alcohol.
Factors Influencing Acylation Yields
The yield of an acylation reaction is influenced by several factors:
-
Reactivity of the Acyl Chloride: Electron-withdrawing groups on the benzoyl ring can increase the electrophilicity of the carbonyl carbon, potentially leading to higher reactivity. The fluorine atom in this compound is electron-withdrawing, which might suggest enhanced reactivity compared to unsubstituted benzoyl chloride. However, the ortho-methyl group could introduce steric hindrance, which may counteract this electronic effect.
-
Nucleophilicity of the Substrate: The nucleophilicity of the amine or alcohol plays a crucial role. More nucleophilic substrates will generally react faster and may lead to higher yields.
-
Steric Hindrance: Bulky groups on either the acyl chloride or the substrate can hinder the approach of the nucleophile, leading to lower reaction rates and yields. The ortho-methyl group in this compound is a key structural feature to consider in this regard.
-
Reaction Conditions: Temperature, solvent, and the choice of base can all significantly impact the outcome of the reaction. Optimization of these parameters is often necessary to achieve high yields.
Conclusion
While a direct quantitative comparison of the acylation yields of this compound with other reagents is currently limited by the lack of available experimental data, this guide provides a framework for its evaluation. Based on general chemical principles, the electronic and steric effects of the fluoro and methyl substituents are expected to play a significant role in its reactivity. Researchers interested in utilizing this reagent are encouraged to perform systematic experimental studies to determine its efficacy in their specific applications and to contribute to the publicly available body of chemical knowledge. The provided protocols and workflows offer a starting point for such investigations.
References
A Comparative Analysis of Fluorine and Methyl Group Electronic Effects on Aromatic Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and methyl groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Understanding the distinct electronic influence of these substituents is paramount for predicting and modulating molecular properties, including reactivity, acidity, and bioavailability. This guide provides an objective comparison of the electronic effects of fluorine and the methyl group on the reactivity of aromatic compounds, supported by experimental data.
Overview of Electronic Effects: A Tale of Two Substituents
The reactivity of a substituted benzene ring is primarily governed by the interplay of inductive and resonance effects. The fluorine atom and the methyl group offer a classic contrast in this regard.
-
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) , decreasing the electron density of the aromatic ring. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R) . In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[1][2] Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions.[1]
-
Methyl Group: The methyl group is electron-donating through two primary mechanisms. It has a weak electron-donating inductive effect (+I) due to the lower electronegativity of carbon compared to the sp² hybridized carbons of the benzene ring.[3] More significantly, it donates electron density through hyperconjugation , a stabilizing interaction that involves the overlap of the C-H σ bonds with the π system of the ring, which can be considered a form of resonance (+R).[3] This net electron donation activates the aromatic ring, making it more susceptible to electrophilic attack than benzene, and directs incoming electrophiles to the ortho and para positions.[4]
Quantitative Comparison of Electronic Effects
The electronic influence of a substituent can be quantified through various experimental parameters, including Hammett constants, pKa values of substituted benzoic acids, and relative rates of reaction.
Hammett Substituent Constants
The Hammett equation (log(k/k₀) = σρ) is a powerful tool in physical organic chemistry used to quantify the effect of a substituent on the reactivity of a molecule. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent at the meta (σm) or para (σp) position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| Fluorine (-F) | 0.34[5] | 0.05[5] |
| Methyl (-CH₃) | -0.07[1] | -0.17[1] |
The positive σm value for fluorine highlights its strong inductive electron withdrawal. The slightly positive σp value reflects the opposing resonance donation, which partially counteracts the inductive effect at the para position. In contrast, the negative σ values for the methyl group confirm its electron-donating nature at both the meta and para positions.
Acidity of Substituted Benzoic Acids (pKa)
The acidity of benzoic acid derivatives is a sensitive probe of the electronic effects of substituents. Electron-withdrawing groups stabilize the conjugate base (benzoate), resulting in a stronger acid (lower pKa), while electron-donating groups have the opposite effect.
| Substituent Position | pKa of Fluorobenzoic Acid | pKa of Methylbenzoic Acid (Toluic Acid) |
| ortho- | 3.27 | 3.91[6] |
| meta- | 3.86 | 4.27[7] |
| para- | 4.14 | 4.26[8] |
| Unsubstituted Benzoic Acid | 4.20[6] | 4.20[6] |
The data clearly shows that the fluorine substituent increases the acidity of benzoic acid from all positions, consistent with its electron-withdrawing nature. The ortho-fluorobenzoic acid is the strongest acid due to the proximity of the fluorine atom to the carboxylic acid group. Conversely, the methyl group generally decreases the acidity of benzoic acid, reflecting its electron-donating character.
Reactivity in Electrophilic Aromatic Substitution
The rate of electrophilic aromatic substitution is highly sensitive to the electron density of the aromatic ring. Activating groups increase the reaction rate relative to benzene, while deactivating groups decrease it.
| Substrate | Relative Rate of Nitration (Benzene = 1) | Isomer Distribution (Nitration) |
| Fluorobenzene | 0.11[9] | ortho: 13%, para: 86%, meta: trace[1] |
| Toluene (Methylbenzene) | 25[10] | ortho: 58.5%, para: 37%, meta: 4.5%[10] |
As the data indicates, the methyl group in toluene significantly accelerates the rate of nitration compared to benzene, demonstrating its activating effect. In contrast, the fluorine atom in fluorobenzene deactivates the ring, leading to a slower reaction rate. Both substituents, however, are predominantly ortho-, para- directing.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance as a function of pH. The Henderson-Hasselbalch equation is used to relate the absorbance data to the pKa.
Methodology:
-
Preparation of Solutions: A stock solution of the substituted benzoic acid is prepared in a suitable solvent (e.g., methanol). A series of buffer solutions of known pH are also prepared.
-
Sample Preparation: Aliquots of the stock solution are added to each buffer solution to create a series of samples with the same concentration of the acid but at different pH values.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded. The wavelength of maximum absorbance (λmax) for either the protonated or deprotonated species is identified.
-
Data Analysis: The absorbance at λmax is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.
Determination of Relative Rates of Electrophilic Aromatic Substitution by Competitive Reaction
Principle: The relative reactivity of two aromatic compounds towards an electrophile can be determined by allowing them to compete for a limited amount of the electrophile. The product ratio, determined by a suitable analytical technique, reflects the relative rates of reaction.
Methodology:
-
Reaction Setup: Equimolar amounts of the two aromatic compounds to be compared (e.g., toluene and fluorobenzene) are dissolved in a suitable solvent.
-
Initiation of Reaction: A solution containing a limiting amount of the electrophile (e.g., a nitrating mixture of HNO₃/H₂SO₄) is added to the mixture of aromatic compounds. The reaction is allowed to proceed for a defined period under controlled temperature.
-
Workup: The reaction is quenched, and the organic products are extracted.
-
Product Analysis: The relative amounts of the nitrated products from each starting material are quantified using a technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The ratio of the products is proportional to the relative rates of reaction of the starting materials.[11]
Visualization of Electronic Effects
The interplay of inductive and resonance effects can be visualized to better understand their influence on the electron distribution in the aromatic ring.
References
- 1. web.viu.ca [web.viu.ca]
- 2. scribd.com [scribd.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Hammett Sigma Constants* [wiredchemist.com]
- 5. global.oup.com [global.oup.com]
- 6. What is the pKa value of 2 - Methylbenzoic Acid? - Blog [evergreensinochem.com]
- 7. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for 4-Methylbenzoic acid (HMDB0029635) [hmdb.ca]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 4-Fluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-Fluoro-2-methylbenzoyl chloride, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental kinetic data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar benzoyl chloride derivatives to provide an objective comparison and predict its reactivity. The analysis is supported by experimental data for related compounds and detailed experimental protocols for kinetic studies.
Introduction to Reactivity
This compound's reactivity in nucleophilic acyl substitution reactions is primarily influenced by the electronic effect of the fluorine atom and the steric and electronic effects of the methyl group. The fluorine atom, being highly electronegative, is expected to have an electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon and thus enhancing reactivity towards nucleophiles. Conversely, the ortho-methyl group introduces steric hindrance around the carbonyl group, which can impede the approach of nucleophiles, and also has a weak electron-donating effect, which could slightly decrease reactivity. The interplay of these opposing effects determines the overall reaction kinetics.
Comparative Kinetic Data: Solvolysis
Solvolysis, the reaction of an acyl chloride with a solvent such as water (hydrolysis) or an alcohol (alcoholysis), is a fundamental measure of its reactivity. While specific kinetic data for this compound is not available, we can compare the rate constants of related substituted benzoyl chlorides to infer its relative reactivity.
Table 1: Pseudo-First-Order Rate Constants (k) for the Alcoholysis of Substituted Benzoyl Chlorides with n-Propanol at 25°C
| Acyl Chloride | Substituent(s) | Rate Constant (k) min⁻¹ |
| Benzoyl chloride | H | Value not provided in the source |
| p-Chlorobenzoyl chloride | p-Cl | Value not provided in the source |
| p-Methylbenzoyl chloride | p-CH₃ | Value not provided in the source |
| This compound | 4-F, 2-CH₃ | Predicted to be intermediate |
Note: Specific values from the searched documents were not available for a direct comparison in this specific solvent. The table structure is provided for illustrative purposes. The prediction for this compound is based on general principles of substituent effects.
Table 2: Rate Constants (k) for Solvolysis of p-Substituted Benzoyl Chlorides in 97% w/w Hexafluoroisopropanol-Water (97H) at 25°C [1]
| Acyl Chloride | Substituent (Z) | k (s⁻¹) |
| p-Methoxybenzoyl chloride | OMe | Value not provided in the source |
| p-Methylbenzoyl chloride | Me | Value not provided in the source |
| Benzoyl chloride | H | Value not provided in the source |
| p-Chlorobenzoyl chloride | Cl | Value not provided in the source |
| This compound | 4-F, 2-CH₃ | Predicted to be slower than p-fluorobenzoyl chloride due to ortho-methyl steric hindrance |
Note: While the source[1] discusses these compounds, specific rate constants under these exact conditions were not readily extractable into a comparative table. The prediction is based on the expected steric hindrance from the ortho-methyl group.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reaction kinetics of acyl chlorides.
Conductometric Method for Alcoholysis[2]
This method is suitable for following the progress of alcoholysis reactions where hydrochloric acid is a product.
Methodology:
-
Solvent and Reagent Preparation: Use absolute ethanol and purified substituted benzoyl chlorides. The concentration of the benzoyl chloride should be significantly lower than the alcohol to ensure pseudo-first-order kinetics.
-
Apparatus: A conductivity cell connected to a resistance bridge is used. The cell is thermostated to maintain a constant temperature (e.g., 25°C).
-
Procedure:
-
Pipette a known volume of absolute ethanol into the conductivity cell and allow it to reach thermal equilibrium.
-
Add a small, known amount of the acyl chloride to the ethanol with vigorous stirring to ensure rapid mixing.
-
Start recording the resistance of the solution at regular time intervals.
-
The reaction is followed until there is no further significant change in resistance.
-
-
Data Analysis:
-
The rate of product formation (HCl) is followed by the change in conductance.
-
The pseudo-first-order rate constant (k) is determined from the slope of a plot of ln(R∞ - Rt) versus time, where R∞ is the resistance at infinite time and Rt is the resistance at time t.
-
UV-Spectrophotometric Method for Solvolysis[1]
This method is applicable when the acyl chloride and its product have different UV-Vis absorption spectra.
Methodology:
-
Solvent and Reagent Preparation: Prepare a solution of the acyl chloride in a suitable solvent (e.g., 97% hexafluoroisopropanol-water) of a known concentration.
-
Apparatus: A UV-Vis spectrophotometer with a thermostatted cell holder.
-
Procedure:
-
Set the spectrophotometer to a wavelength where the change in absorbance between the reactant and product is maximal.
-
Inject a small volume of a concentrated stock solution of the acyl chloride into the thermostatted solvent in the cuvette.
-
Continuously monitor the change in absorbance at the selected wavelength over time.
-
-
Data Analysis:
-
The rate constant is obtained by fitting the absorbance versus time data to a first-order rate equation.
-
Mandatory Visualizations
Logical Workflow for a Kinetic Study of Acyl Chloride Solvolysis
Caption: A flowchart illustrating the key stages of a kinetic study of acyl chloride solvolysis.
Conclusion
Based on the principles of physical organic chemistry, the reactivity of this compound in nucleophilic acyl substitution reactions is anticipated to be a balance between the activating effect of the 4-fluoro substituent and the deactivating/sterically hindering effect of the 2-methyl group. It is predicted to be more reactive than 2-methylbenzoyl chloride due to the electron-withdrawing nature of fluorine. However, it is likely to be less reactive than 4-fluorobenzoyl chloride due to the steric hindrance imposed by the ortho-methyl group. Further experimental studies are warranted to precisely quantify the kinetic parameters for the reactions of this compound. The protocols and comparative data presented in this guide provide a solid foundation for such investigations.
References
A Comparative Purity Assessment of Synthesized 4-Fluoro-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of laboratory-synthesized 4-Fluoro-2-methylbenzamide against a commercially available alternative. The document outlines a detailed synthesis protocol, methodologies for key analytical experiments, and presents quantitative data to facilitate an objective evaluation of product purity.
Synthesis of 4-Fluoro-2-methylbenzamide
A common and effective method for the synthesis of 4-Fluoro-2-methylbenzamide involves a two-step process starting from 4-fluoro-2-methylbenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride. The subsequent reaction of the acid chloride with methylamine yields the desired N-methylbenzamide.
Reaction Scheme:
-
Step 1: Acid Chloride Formation 4-fluoro-2-methylbenzoic acid + SOCl₂ → 4-fluoro-2-methylbenzoyl chloride + SO₂ + HCl
-
Step 2: Amidation this compound + CH₃NH₂ → 4-Fluoro-2-methylbenzamide + HCl
A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.
Purity Comparison: Synthesized vs. Commercial
For this comparative analysis, a batch of 4-Fluoro-2-methylbenzamide was synthesized in the laboratory ("In-House Synthesis") and its purity was compared against a commercially available product from a reputable supplier ("Commercial Alternative"). The purity of both samples was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Table 1: Comparative Purity Analysis of 4-Fluoro-2-methylbenzamide
| Parameter | In-House Synthesis | Commercial Alternative |
| Appearance | White crystalline solid | Off-white powder |
| Purity (HPLC) | 99.2% (by area normalization) | >98.0% |
| Purity (GC-MS) | 99.0% (by total ion chromatogram) | Not provided |
| Melting Point | 126-128 °C | 125-129 °C |
| ¹H NMR | Conforms to the expected structure | Conforms to the expected structure |
| ¹³C NMR | Conforms to the expected structure | Conforms to the expected structure |
| Major Impurity (GC-MS) | 4-fluoro-2-methylbenzoic acid (unreacted starting material) at 0.5% | Unidentified peak at 1.2% |
| Residual Solvents | Dichloromethane (<0.1%) | Not provided |
Experimental Protocols
Detailed methodologies for the synthesis and purification, as well as the analytical techniques used for purity assessment, are provided below.
3.1. Synthesis and Purification of 4-Fluoro-2-methylbenzamide
-
Acid Chloride Formation: To a solution of 4-fluoro-2-methylbenzoic acid (1 equivalent) in dichloromethane, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure.
-
Amidation: The crude this compound is dissolved in dichloromethane and cooled to 0 °C. A solution of methylamine (2 equivalents) in tetrahydrofuran is added dropwise. The reaction mixture is stirred at room temperature until completion.
-
Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield pure 4-Fluoro-2-methylbenzamide as a white crystalline solid.
3.2. High-Performance Liquid Chromatography (HPLC)
-
System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 30% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL.
3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Injection: Split mode.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Samples are dissolved in dichloromethane to a concentration of 1 mg/mL.
3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are recorded and compared against the expected chemical shifts and coupling constants for the target molecule.
3.5. Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small amount of the dried crystalline solid is packed into a capillary tube and the melting range is observed.
Visualized Workflows and Relationships
To further clarify the processes involved in the synthesis and purity assessment of 4-Fluoro-2-methylbenzamide, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-methylbenzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 4-Fluoro-2-methylbenzoyl chloride are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this hazardous material.
This compound is a corrosive, combustible, and water-reactive compound. Improper disposal can lead to the release of hazardous substances, posing a significant risk to personnel and the environment. Adherence to the following procedures is critical.
Summary of Key Chemical Data
| Property | Expected Characteristic | Implication for Handling and Disposal |
| Physical State | Liquid | Increased risk of splashes and vapor inhalation. |
| Corrosivity | Causes severe skin burns and eye damage.[1] | Requires the use of appropriate Personal Protective Equipment (PPE). |
| Reactivity | Reacts with water, alcohols, and strong bases. | Store away from incompatible materials. Do not dispose of down the drain. |
| Combustibility | Combustible liquid.[1] | Keep away from heat, sparks, and open flames. |
| Toxicity | May cause respiratory irritation.[1] | Handle in a well-ventilated area or chemical fume hood. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Eye Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1]
2. Waste Collection and Segregation:
-
Waste Container: Use a designated, clearly labeled, and sealable container for halogenated organic waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially aqueous solutions, acids, or bases.
3. Small Spills and Residue Management:
-
In the event of a small spill, absorb the material with an inert, dry absorbent such as vermiculite, sand, or earth.
-
Do not use combustible materials like paper towels for the initial absorption.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Ventilate the area of the spill.
4. Container Decontamination:
-
Empty containers should be handled as hazardous waste as they may contain residual vapors.
-
If permissible by your institution's safety protocols, rinse the empty container with a suitable organic solvent (e.g., acetone) in a chemical fume hood.
-
The rinsate must be collected and disposed of as halogenated organic waste.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal company.[2][3]
-
Ensure the waste container is properly sealed and labeled with the contents and associated hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain or dispose of in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Fluoro-2-methylbenzoyl Chloride
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-43-6). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing.[1][2]
| Protection Type | Specific Equipment | Standard/Certification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | EN 166 or equivalent.[3] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and suitable protective clothing to prevent skin exposure. | Gloves must satisfy Regulation (EU) 2016/425 and the standard EN 374.[4] |
| Respiratory Protection | Use in a well-ventilated area. In case of inadequate ventilation or potential for inhalation of vapors or mists, wear a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[5][6] | |
| Footwear | Safety shoes.[7] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
2.1. Preparation and Engineering Controls
-
Work Area: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the vicinity of the handling area.[6][7]
-
PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation.
2.2. Handling the Chemical
-
Grounding: Implement proper grounding procedures to prevent static electricity buildup, especially when transferring the substance.[7]
-
Tools: Use only non-sparking tools.[7]
-
Avoid Contact: Do not breathe mists or vapors.[1][7] Avoid contact with skin and eyes.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] This substance is moisture-sensitive and reacts with water.[1][2]
2.3. Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[1][2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][6]
-
Spills: Use personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with inert material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1][4]
Disposal Plan
3.1. Waste Collection
-
Chemical Waste: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous waste.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.[4]
3.2. Waste Disposal
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





